Ethyl 5-amino-2-chlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMMZRKNONEJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530101 | |
| Record name | Ethyl 5-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64401-55-4 | |
| Record name | Benzoic acid, 5-amino-2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-amino-2-chlorobenzoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 5-amino-2-chlorobenzoate, a key intermediate in the development of various pharmaceuticals and functional organic materials.
Chemical Structure and Identification
This compound is an aromatic ester. The structure consists of a benzene ring substituted with a chloro group at position 2, an amino group at position 5, and an ethyl ester group at position 1.
IUPAC Name: this compound.[1] Synonyms: 5-Amino-2-chlorobenzoic acid ethyl ester, Benzoic acid, 5-amino-2-chloro-, ethyl ester.[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][3][4] |
| Molecular Weight | 199.63 g/mol | [1][3][4] |
| Predicted Boiling Point | 331.3 ± 22.0 °C | [2] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [5] |
| Appearance | White to light yellow crystalline solid (based on related compounds).[6] | |
| Storage Conditions | 2-8°C, protect from light.[2] | |
| SMILES | CCOC(=O)C1=C(Cl)C=C(N)C=C1 | [1] |
| InChI | InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | [1] |
| InChIKey | OCMMZRKNONEJAO-UHFFFAOYSA-N | [1] |
| CAS Number | 64401-55-4 | [2] |
Spectral Data (Predicted and Reference)
Predicted Mass Spectrometry Data for this compound: [3]
| Adduct | m/z |
| [M+H]⁺ | 200.04729 |
| [M+Na]⁺ | 222.02923 |
| [M-H]⁻ | 198.03273 |
| [M+NH₄]⁺ | 217.07383 |
| [M+K]⁺ | 238.00317 |
¹H NMR Data for 5-Amino-2-chlorobenzoic acid (Precursor) in DMSO-d₆: [7]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 6.77 | d, J = 8.9 Hz | 1H | Ar-H |
| 7.24 | dd, J = 2.9, 8.9 Hz | 1H | Ar-H |
| 7.62 | d, J = 2.9 Hz | 1H | Ar-H |
| 8.7 | br | 3H | -NH₂, -COOH |
IR Spectrum of 5-Amino-2-chlorobenzoic acid (Precursor): [8] An IR spectrum is available for the precursor, 5-Amino-2-chlorobenzoic acid. Key expected peaks would include N-H stretching from the amino group, C=O stretching from the carboxylic acid, and C-Cl stretching.
Experimental Protocols
The primary method for the synthesis of this compound is the Fischer esterification of 5-amino-2-chlorobenzoic acid. Below is a detailed protocol adapted from the synthesis of a similar isomer.
Synthesis of this compound via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of 5-amino-2-chlorobenzoic acid with ethanol.
Materials:
-
5-Amino-2-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-amino-2-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol serves as both a reactant and the solvent.
-
Acid Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred suspension. The acid acts as a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
Experimental Workflow Diagram:
Caption: Fischer esterification workflow for synthesis.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of multiple functional groups (amino, chloro, and ester) allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules with potential biological activities. For instance, related aminobenzoate derivatives are precursors to a range of therapeutic agents. The structural motif is found in compounds investigated for their activity as enzyme inhibitors and receptor modulators.
Safety Information
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. Concentrated sulfuric acid is highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. 64401-55-4|this compound|BLD Pharm [bldpharm.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 5-amino-2-chlorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-2-chlorobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the generation of bioactive molecules. A prominent application, the synthesis of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, is highlighted, along with a visualization of the EGFR signaling pathway these inhibitors modulate.
Core Compound Information
This compound is an aromatic organic compound containing an amino group, a chlorine atom, and an ethyl ester functional group attached to a benzene ring. These features make it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 64401-55-4 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Synonyms | Ethyl-5-amino-2-chlorobenzoate, 5-Amino-2-chlorobenzoic acid ethyl ester, Benzoic acid, 5-amino-2-chloro-, ethyl ester |
| Boiling Point | 331.3±22.0 °C (Predicted)[1] |
| Density | 1.262±0.06 g/cm³ (Predicted)[1] |
| Storage | 2-8°C, protect from light[1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid, with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from established methods for the esterification of aminobenzoic acids.[2][3]
Materials:
-
2-amino-5-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Hirsch funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (10-20 equivalents). The ethanol serves as both a reactant and the solvent.
-
While stirring, slowly add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise to the suspension. The formation of the hydrogen sulfate salt of the aminobenzoic acid may cause an initial precipitation.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a beaker containing water (approximately 3 times the volume of the reaction mixture).
-
Neutralize the solution by slowly adding a 10% sodium carbonate solution dropwise until the effervescence of carbon dioxide ceases and the pH is basic (pH > 8).
-
The this compound will precipitate out of the solution as a solid.
-
Collect the crude product by vacuum filtration using a Hirsch funnel, washing with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.
Application in the Synthesis of Bioactive Quinazolines
This compound is a valuable precursor for the synthesis of quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including several approved anti-cancer drugs that act as kinase inhibitors.[4][5][6]
General Synthesis of Quinazolinones
A common strategy involves the cyclization of an anthranilic acid derivative, such as this compound, with a nitrogen source to form the quinazolinone core. The following is a generalized experimental workflow for the synthesis of a quinazolinone, a key intermediate for many bioactive molecules.
Caption: General workflow for the synthesis of a bioactive quinazoline from this compound.
Role in Targeting the EGFR Signaling Pathway
Many quinazoline derivatives synthesized from this compound analogues are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a common target in oncology.[4][5][6] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.
The EGFR Signaling Cascade
The EGFR signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[4] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.
Quinazoline-based EGFR inhibitors, often synthesized from precursors like this compound, act as competitive inhibitors at the ATP-binding site of the EGFR's intracellular kinase domain. This inhibition blocks the downstream signaling cascades, thereby preventing the cellular responses that lead to tumor growth and survival.
Conclusion
This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its utility in the construction of quinazoline-based kinase inhibitors highlights its significance in modern drug discovery and development. The detailed synthetic protocols and an understanding of the biological pathways these synthesized molecules target are crucial for researchers and scientists working at the forefront of medicinal chemistry and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
Spectroscopic Profile of Ethyl 5-amino-2-chlorobenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics.
Molecular and Spectroscopic Data Summary
The spectroscopic data provides a fingerprint for the molecular structure of this compound (C₉H₁₀ClNO₂; Molecular Weight: 199.63 g/mol ).[1][2][3] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.80 | Singlet (broad) | 2H | -NH₂ |
| 7.95 | Doublet (d) | 1H | Ar-H |
| 7.25 | Doublet of doublets (dd) | 1H | Ar-H |
| 6.50 | Doublet (d) | 1H | Ar-H |
| 4.30 | Quartet (q) | 2H | -O-CH₂-CH₃ |
| 1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Data is based on predicted values and may vary based on experimental conditions.[1]
Table 2: ¹³C NMR Spectroscopic Data
Specific experimentally determined ¹³C NMR data for this compound was not available in the searched resources. General principles of ¹³C NMR suggest that distinct signals would be observed for each of the nine carbon atoms in the molecule, with chemical shifts influenced by their electronic environments.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3470 | Strong | N-H stretch (asymmetric) |
| ~3370 | Strong | N-H stretch (symmetric) |
| ~1680 | Strong | C=O stretch (ester) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~760 | Strong | C-Cl stretch |
Data is based on predicted values.[1] The presence of sharp, distinct peaks in these regions is characteristic of the compound's functional groups.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 199 | High | [M]⁺ (Molecular ion) |
| 154 | Medium | [M-OC₂H₅]⁺ |
| 136 | Medium | [M-CO₂C₂H₅]⁺ |
Fragmentation patterns are predicted and provide insight into the molecule's lability under ionization.[1] The molecular ion peak is a key indicator of the compound's molecular weight.
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[4]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[5][6]
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard proton NMR experiment. Key parameters to set include the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[7] Spectra are generally recorded with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[7]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated.
Infrared (IR) Spectroscopy
For a solid sample like this compound, several preparation methods can be employed:
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[8]
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]
-
-
KBr Pellet Method:
-
Nujol Mull Method:
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[11]
-
For volatile compounds, gas chromatography can be coupled with mass spectrometry (GC-MS).
-
Common ionization techniques for small organic molecules include:
-
Electron Impact (EI): The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a radical cation (the molecular ion). This technique often leads to significant fragmentation.[11]
-
Electrospray Ionization (ESI): This is a softer ionization technique, often used with liquid chromatography (LC-MS), that is less likely to cause fragmentation and is suitable for a wider range of compounds.[12][13]
-
-
-
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[11]
-
Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[11]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. FCKeditor - Resources Browser [nstu.ru]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Synthesis of Ethyl 5-amino-2-chlorobenzoate from 2-amino-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-2-chlorobenzoate, a valuable intermediate in the pharmaceutical and chemical industries. This document details established experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.
Introduction
This compound is an aromatic ester that serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmacologically active compounds. Its structure, featuring an amino group, a chloro substituent, and an ethyl ester moiety, offers multiple reaction sites for further chemical modifications. This guide outlines two primary methods for its synthesis from 2-amino-5-chlorobenzoic acid: the classic Fischer-Speier esterification and a method utilizing thionyl chloride.
Physicochemical Data
A summary of the physical and chemical properties of the starting material and the final product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 184-188 | White to off-white crystalline powder | Soluble in ethanol, sparingly soluble in water |
| This compound | C₉H₁₀ClNO₂ | 199.63 | Not available | Expected to be a solid | Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water[1] |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Fischer-Speier Esterification
This acid-catalyzed esterification is a common and effective method for the synthesis of esters from carboxylic acids and alcohols. The reaction is reversible and is typically driven to completion by using an excess of the alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents). The ethanol serves as both a reactant and the solvent.
-
Acid Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid (H₂SO₄) (at least 1.0 equivalent) to the suspension. The amino group of the starting material will be protonated by the strong acid, necessitating a stoichiometric amount of the catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8. This will deprotonate the amino group and precipitate the ester.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
Method 2: Esterification using Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester. This method is often faster and can lead to higher yields.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-amino-5-chlorobenzoic acid (1.0 equivalent) in absolute ethanol (10-15 equivalents).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
Solvent Removal: After the reaction is complete, remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthetic Workflow and Logic
The general workflow for the synthesis and purification of this compound is depicted below.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of this compound. Yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Expected Yield (%) | Purity (%) |
| Fischer Esterification | 2-Amino-5-chlorobenzoic acid | Ethanol, H₂SO₄ | 4-6 hours | 70-85 | >95 (after recrystallization) |
| Thionyl Chloride | 2-Amino-5-chlorobenzoic acid | Ethanol, SOCl₂ | 2-3 hours | 85-95 | >98 (after purification) |
Note: The provided yield and purity data are estimates based on similar esterification reactions and should be considered as a general guide. Actual results may vary.
Conclusion
The synthesis of this compound from 2-amino-5-chlorobenzoic acid can be reliably achieved through either Fischer-Speier esterification or by using thionyl chloride. The choice of method may depend on the desired reaction time, available reagents, and required purity of the final product. Both methods, when followed by appropriate work-up and purification procedures, can provide the target compound in good to excellent yields, suitable for further use in research and development.
References
Physical properties of Ethyl 5-amino-2-chlorobenzoate (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-chlorobenzoate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. As a derivative of aminobenzoic acid, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its fundamental physical properties, such as melting point and solubility, is crucial for its application in research and development, particularly in areas like reaction condition optimization, purification, and formulation development. This guide provides a detailed overview of the known physical properties of this compound, the experimental methodologies for their determination, and a relevant biological context.
Core Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂[1] |
| Molecular Weight | 199.63 g/mol [1] |
| Melting Point | 84.35 °C |
| Water Solubility | 412.82 mg/L |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the melting point and solubility of organic compounds like this compound.
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for determining the melting point.
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement in Mel-Temp Apparatus:
-
The packed capillary tube is placed in the sample holder of the Mel-Temp apparatus.
-
The heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination.
-
For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded.
-
-
Measurement using a Thiele Tube:
-
The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
The thermometer and attached capillary tube are suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated with a Bunsen burner to create convection currents for uniform heating.
-
The melting range is observed and recorded as described above.
-
Solubility Determination: Shake-Flask Method
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the filtered or centrifuged supernatant is then determined analytically.
Apparatus:
-
Flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: An excess amount of this compound is weighed and added to a flask containing a known volume of the solvent (e.g., water).
-
Equilibration: The flask is sealed and placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully removed and clarified by filtration (using a filter that does not adsorb the solute) or centrifugation to remove all undissolved particles.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method. A calibration curve prepared with standard solutions of known concentrations is typically used for quantification.
Synthesis and Biological Relevance
Synthesis Workflow
This compound is commonly synthesized via the esterification of 5-amino-2-chlorobenzoic acid. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: A typical workflow for the synthesis of this compound.
Allosteric Modulation of the A1 Adenosine Receptor
Derivatives of Ethyl 2-amino-5-chlorobenzoate have been investigated for their activity as allosteric modulators of the A1 adenosine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This binding can enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand.
Caption: Allosteric modulation of the A1 adenosine receptor.
References
Ethyl 5-amino-2-chlorobenzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 5-amino-2-chlorobenzoate, a chemical compound utilized in various research and development applications. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound, ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to mitigate risks. The primary hazards are skin, eye, and respiratory irritation.[1]
GHS Classification:
| Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Target Organs: Respiratory system) |
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂[2][4][5][6] |
| Molecular Weight | 199.63 g/mol [2][4][7] |
| Purity | ≥98%[4] |
| Appearance | Not explicitly stated in search results |
| Melting Point | 88 - 90 °C (for the related compound Ethyl 4-aminobenzoate)[8] |
| Storage Temperature | 4°C, protect from light[4] or room temperature in an inert atmosphere.[2] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.[1][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when dusts are generated.[1][8]
Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[1][3][9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Avoid dust formation.[1]
Storage Conditions
-
Store at 4°C and protect from light.[4] Alternatively, store at room temperature in a dark place under an inert atmosphere.[2]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][9]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][9]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9] Never give anything by mouth to an unconscious person.[9]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[1] Evacuate personnel to safe areas.
-
Environmental Precautions: Should not be released into the environment.[1][3]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.[3] Clean the affected area thoroughly.
Experimental Protocols
Detailed experimental protocols for the use of this compound were not available in the safety-focused documents reviewed. Researchers should consult relevant scientific literature for specific methodologies and adapt them in accordance with the safety precautions outlined in this guide.
Visual Safety Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Figure 1: General workflow for safely handling this compound.
Caption: Figure 2: Decision flow for responding to an accidental exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. FCKeditor - Resources Browser [nstu.ru]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. aobchem.com [aobchem.com]
- 6. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to Sourcing High-Purity Ethyl 5-amino-2-chlorobenzoate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-2-chlorobenzoate (CAS No. 64401-55-4) is a key building block and chemical intermediate used in the synthesis of a range of compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] Its utility in the creation of complex molecules necessitates the use of high-purity starting material to ensure reaction efficiency, minimize side-product formation, and guarantee the integrity of the final product. This guide provides an overview of commercial suppliers, critical quality control parameters, and recommended protocols for the qualification of this reagent.
Commercial Availability and Supplier Landscape
A variety of chemical suppliers offer this compound, often with purities advertised at 95% or higher.[3][4] These suppliers range from large, well-known chemical houses to more specialized custom synthesis providers. When selecting a supplier, it is crucial to look beyond the catalog specifications and inquire about the availability of batch-specific Certificates of Analysis (CoA), analytical data (e.g., HPLC, NMR spectra), and information on their quality management systems.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Advertised Purity | Available Quantities | Notes |
| BLD Pharm | --- | --- | Provides access to NMR, HPLC, LC-MS, and other analytical data.[5] |
| ChemScene | ≥98% | --- | Offers custom synthesis and commercial production services.[6] |
| CymitQuimica | 95% | 250mg, 1g, 5g | Distributes for Apollo Scientific; products intended for lab use.[3] |
| EvitaChem | --- | --- | Provides detailed chemical properties and synonyms.[7] |
| LEAPChem | --- | --- | Specializes in fine chemicals for R&D and bulk manufacturing.[8] |
Note: This table is not exhaustive and is intended to represent a sample of suppliers. Researchers should conduct their own due diligence.
Key Quality Control Parameters
For critical applications, relying solely on a supplier's CoA is insufficient. An independent, in-house quality control assessment is paramount to mitigate the risks associated with batch-to-batch variability.[4]
Table 2: Critical Quality Attributes for this compound
| Parameter | Typical Specification | Significance | Recommended Analytical Techniques |
| Identity | Conforms to reference spectra | Confirms the correct chemical structure | ¹H NMR, ¹³C NMR, MS, FTIR |
| Purity (Assay) | ≥97% (application dependent) | Ensures the concentration of the active molecule and quantifies impurities | HPLC, GC-MS, qNMR |
| Appearance | White to off-white or light yellow powder | Indicates potential degradation or gross contamination | Visual Inspection |
| Moisture Content | ≤ 0.5% | Excess water can negatively impact reaction stoichiometry and stability | Karl Fischer Titration |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | Confirms physical property for reaction and formulation development | Benchtop Solubility Test |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere | Compound can be sensitive to light and moisture | [6][9] |
Experimental Protocols: In-House Qualification of a New Batch
The following protocols outline a general workflow for the analytical qualification of a newly received batch of this compound.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of non-volatile compounds and separating the main component from process-related impurities.[4]
-
Instrumentation: HPLC system equipped with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at a wavelength determined by a UV scan of the analyte (e.g., 230 nm).[4]
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
3.2. Proton NMR (¹H NMR) for Identity Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The resulting chemical shifts, splitting patterns, and integrations should be consistent with the known structure of this compound.
Visualized Workflows
4.1. Supplier and Batch Qualification Workflow
The process of selecting a supplier and qualifying a new chemical batch involves several logical steps to ensure the material is fit for its intended purpose.
Caption: A logical workflow for supplier selection and initial batch qualification.
4.2. In-House Analytical QC Workflow
A multi-faceted analytical approach is crucial for thoroughly assessing the quality of a received chemical batch before its use in critical experiments.
Caption: An experimental workflow for the in-house quality control of this compound.
References
- 1. Ethyl 2-amino-5-chlorobenzoate | High Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 64401-55-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 [evitachem.com]
- 8. echemi.com [echemi.com]
- 9. FCKeditor - Resources Browser [nstu.ru]
Unlocking the Therapeutic Potential of Ethyl 5-amino-2-chlorobenzoate Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Biological Activity, and Drug Development Applications
Ethyl 5-amino-2-chlorobenzoate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential research applications of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.
Core Synthetic Strategies
The fundamental structure of this compound serves as a key building block for the synthesis of a variety of heterocyclic compounds, primarily through modifications of its amino and ester functional groups. The most prevalent derivatives include quinazolines, benzothiazoles, and other related heterocyclic systems.
A general synthetic workflow for the derivatization of this compound is outlined below. This typically involves initial acylation or reaction at the amino group, followed by cyclization to form the desired heterocyclic ring system.
Experimental Protocol: Synthesis of Quinazoline Derivatives
This protocol describes a general two-step synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an appropriate 2-amino-chlorobenzoic acid derivative.
Step 1: Formation of the Benzoxazinone Intermediate
-
Suspend the 2-amino-chlorobenzoic acid (1 equivalent) in pyridine.
-
Add the desired acyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with a dilute sodium bicarbonate solution, and then with water.
-
Dry the crude product to obtain the 2-substituted-4H-benzo[d][1][2]oxazin-4-one.
Step 2: Formation of the Quinazolinone
-
Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a primary amine (1.2 equivalents) in glacial acetic acid for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Neutralize with a suitable base (e.g., ammonia solution).
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.
Anticancer Applications: Targeting EGFR Signaling
Derivatives of this compound, particularly quinazoline-based compounds, have shown significant promise as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
EGFR Signaling Pathway and Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth, proliferation, and survival. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| N5a | Hydrazine-1-carbothioamide | A549 (Lung) | 1.23 ± 0.11 | [3] |
| HepG2 (Liver) | 2.45 ± 0.18 | [3] | ||
| HCT-116 (Colon) | 3.12 ± 0.25 | [3] | ||
| Erlotinib | (Reference Drug) | A549 (Lung) | 4.56 ± 0.32 | [3] |
| HepG2 (Liver) | 6.78 ± 0.51 | [3] | ||
| HCT-116 (Colon) | 8.12 ± 0.63 | [3] | ||
| Benzothiazole A | 2-substituted benzothiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [4] |
| Benzothiazole B | 2-substituted benzothiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Properties: COX Enzyme Inhibition
Certain benzothiazole derivatives synthesized from this compound precursors exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been quantified through both in vitro enzyme inhibition assays and in vivo models.
| Compound ID | Derivative Type | Assay | Activity | Reference |
| 2c | Benzo[d]thiazol analog | COX-2 Inhibition | IC50: 0.28 µM | [5] |
| 2d | Benzo[d]thiazol analog | COX-2 Inhibition | IC50: 0.77 µM | [5] |
| 2g | Benzo[d]thiazol analog | COX-2 Inhibition | IC50: 0.45 µM | [5] |
| Bt2 | 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Significant reduction in edema | [1] |
| Bt7 | 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Significant reduction in edema | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Applications
Derivatives of 2-amino-5-chlorobenzothiazole, which can be synthesized from precursors related to this compound, have demonstrated notable antifungal and antibacterial activities.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed by determining the zone of inhibition in agar diffusion assays or the minimum inhibitory concentration (MIC) in broth dilution methods.
| Compound ID | Derivative Type | Microorganism | Zone of Inhibition (mm) | Reference |
| 2 | Ester derivative | Candida glabrata | 11 | [6] |
| Aspergillus niger | 13 | [6] | ||
| 3 | Hydrazide derivative | Candida glabrata | 14 | [6] |
| Aspergillus niger | 16 | [6] | ||
| 4 | 1,3,4-oxadiazole-2-thiol derivative | Candida glabrata | 18 | [6] |
| Aspergillus niger | 20 | [6] | ||
| Fluconazole | (Reference Drug) | Candida glabrata | 25 | [6] |
| Aspergillus niger | 28 | [6] |
Experimental Protocol: Agar Well Diffusion Method for Antifungal Activity
This method is commonly used to evaluate the antifungal activity of chemical compounds.
-
Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) and pour it into sterile Petri plates.
-
Inoculation: Aseptically spread a standardized fungal spore suspension over the surface of the agar plates.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) into the wells. Include a solvent control and a standard antifungal agent (e.g., fluconazole).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the parent molecule allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The data presented in this guide highlight the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting area of drug discovery.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Ethyl 5-amino-2-chlorobenzoate and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-chlorobenzoate and its analogs represent a privileged scaffold in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] The structural motif, characterized by a substituted aminobenzoic acid core, is a key building block in the development of therapeutic agents targeting a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its structurally related analogs. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs typically involves standard organic chemistry transformations. A common and efficient method for the esterification of the parent carboxylic acid is the Fischer esterification.
Experimental Protocol: Synthesis of Ethyl 4-amino-2-chlorobenzoate via Fischer Esterification
This protocol details the synthesis of an isomer of the title compound and is representative of the general approach.
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Reaction Setup: Suspend 4-Amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask and cool the mixture to -15°C in an ice-salt bath.[2]
-
Acid Addition: Slowly add concentrated sulfuric acid (0.032 mol) dropwise to the stirred mixture, ensuring the temperature remains below -10°C.[2] The addition of sulfuric acid may cause the precipitation of the hydrogen sulfate salt of the aminobenzoic acid.[3]
-
Reflux: After the addition is complete, stir the reaction mixture at 40°C for 30 minutes. Then, increase the temperature and reflux the mixture for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification:
-
After reflux, cool the reaction mixture and filter the resulting precipitate.[2]
-
Wash the precipitate with distilled water to remove excess sulfuric acid.[2]
-
Neutralize the filtrate by dropwise addition of a 10% sodium carbonate solution until the evolution of carbon dioxide ceases and the pH is above 8.[3]
-
Collect the precipitated ester by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl 4-amino-2-chlorobenzoate.[2]
-
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity: EGFR Inhibition
A significant area of investigation for aminobenzoic acid analogs has been their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival; its dysregulation is a key driver in various cancers.[4]
A recent study investigated a series of 4-amino-3-chloro benzoate ester derivatives for their ability to inhibit EGFR. The hydrazine-1-carbothioamide derivative, designated as N5a , emerged as a particularly potent compound.[4][5] In vitro studies demonstrated its superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.[4][5] Furthermore, compound N5a exhibited strong inhibitory activity against the EGFR tyrosine kinase, suggesting a clear mechanism for its anticancer properties.[4][5]
Table 1: Comparative Cytotoxicity Data (IC₅₀, µM) [4]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC₅₀ values indicate higher cytotoxic potency.
Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM) [4]
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Lower IC₅₀ values indicate greater inhibitory activity.
The mechanism of action for the anticancer activity of these compounds is believed to be the induction of apoptosis. Compound N5a was found to activate caspase-3 and caspase-8, key executioner and initiator caspases, respectively, thereby inducing the extrinsic apoptotic pathway.[5][6]
The following diagrams illustrate the EGFR signaling cascade and the extrinsic apoptosis pathway, highlighting the points of intervention for compounds like N5a .
Caption: EGFR Signaling Pathway and Inhibition by Analogs.
Caption: Extrinsic Apoptosis Pathway Induced by Analogs.
Experimental Protocols for Anticancer Activity Evaluation
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
96-well plates
-
Culture medium
-
Test compounds (e.g., 4-amino-3-chloro benzoate ester derivatives) and standard drug (e.g., Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or the standard drug and incubate for 72 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant EGFR enzyme
-
Specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds and standard drug
-
Detection reagents (e.g., phospho-specific antibody)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate, and ATP in a kinase assay buffer.[4]
-
Compound Addition: Add the test compounds or the standard drug to the reaction mixture at various concentrations.[4]
-
Kinase Reaction: Initiate the kinase reaction by the addition of ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[4]
-
Signal Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method, such as an antibody-based assay (e.g., ELISA or TR-FRET).[4]
-
Data Analysis: Calculate the percentage of inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.
This assay quantifies the activation of key apoptosis-mediating enzymes.
Materials:
-
Treated cell lysates
-
Caspase-3 and Caspase-8 specific fluorogenic or colorimetric substrates (e.g., Ac-DEVD-pNA for Caspase-3)
-
Assay buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells to release cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the specific caspase substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[1]
-
Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.[1]
-
Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase activity.
Anti-inflammatory Activity
Preliminary studies on benzoic acid derivatives have shown promise in targeting key inflammatory pathways.[4] Certain derivatives have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[4] A widely used in vivo model to assess anti-inflammatory potential is the carrageenan-induced paw edema assay in rats.
Principle: Carrageenan is a phlogistic agent that induces a localized inflammatory response characterized by edema when injected into the sub-plantar tissue of a rat's hind paw.[7] The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[7]
Materials:
-
Wistar rats
-
Carrageenan (1% suspension in saline)
-
Test compounds and standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize Wistar rats to laboratory conditions for at least one week. Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 to 60 minutes before the carrageenan injection. The control group receives only the vehicle.[7][8]
-
Induction of Edema: Inject 100 µl of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Antifungal Activity
Derivatives of 2-aminobenzoic acid have also been investigated for their antifungal properties. Studies have shown that some of these compounds exhibit activity against clinically relevant fungal pathogens like Candida albicans.
Table 3: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against Candida albicans [9]
| Compound | MIC (µg/mL) |
| Compound 1 | 70 |
| Compound 2 | 70 |
| Compound 3 | >100 |
| Compound 4 | >100 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.[10]
Pharmacokinetics
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities is crucial for their development as drugs. While specific pharmacokinetic data for this compound and its direct analogs are not extensively published, the general approach to studying the pharmacokinetics of such small molecules involves in vitro and in vivo assays.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after administration to rats.
Materials:
-
Sprague-Dawley rats
-
Test compound formulation (for oral or intravenous administration)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the test compound to a group of rats at a specific dose via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[11][12] This typically involves protein precipitation or liquid-liquid extraction to isolate the compound from the plasma matrix.[13]
-
Analyze the plasma samples using the developed LC-MS/MS method to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This compound and its analogs constitute a valuable class of compounds with significant potential in drug discovery and development. Their synthetic accessibility and the diverse range of biological activities, including potent anticancer, anti-inflammatory, and antifungal effects, make them an attractive scaffold for medicinal chemists. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising chemical series. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to fully elucidate the pharmacokinetic and toxicological profiles of novel analogs.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reviberoammicol.com [reviberoammicol.com]
- 11. bioxpedia.com [bioxpedia.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the esterification of 2-amino-5-chlorobenzoic acid to Ethyl 5-amino-2-chlorobenzoate
Application Note: Protocol for the Esterification of 2-Amino-5-chlorobenzoic Acid
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-amino-5-chlorobenzoate via the Fischer esterification of 2-amino-5-chlorobenzoic acid. This method utilizes ethanol as both a reagent and a solvent in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The protocol is designed for researchers in organic synthesis and drug development, offering a straightforward and efficient procedure for producing this valuable chemical intermediate. Included are the reaction mechanism, a step-by-step experimental procedure, purification methods, characterization data, and a summary of quantitative parameters.
Note on Nomenclature: The esterification of 2-amino-5-chlorobenzoic acid with ethanol yields Ethyl 2-amino-5-chlorobenzoate . The substituent positions (2-amino and 5-chloro) on the aromatic ring do not change during this reaction.
Introduction
Ethyl 2-amino-5-chlorobenzoate is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The most common and direct method for its preparation is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process; therefore, conditions are optimized to favor product formation. According to Le Châtelier's principle, using a large excess of the alcohol (ethanol) shifts the equilibrium towards the ester.[2][3]
A critical consideration for this specific substrate is the presence of the basic amino group (-NH₂), which reacts with the acid catalyst to form an ammonium salt.[2] Consequently, a stoichiometric or greater amount of the acid catalyst is required to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid, which is the rate-determining step of the reaction.[2]
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of Ethyl 2-amino-5-chlorobenzoate from 2-amino-5-chlorobenzoic acid.
2.1 Materials and Equipment
-
Reagents:
-
2-Amino-5-chlorobenzoic acid (C₇H₆ClNO₂)
-
Absolute Ethanol (C₂H₅OH), 200 proof
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
2.2 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, add 2-amino-5-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol).
-
Reagent Addition: Add absolute ethanol (e.g., 60 mL). The ethanol acts as both the solvent and a reactant.[2] Stir the mixture with a magnetic stirrer to form a suspension.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 3.0 mL, ~58 mmol) dropwise. Caution: This addition is highly exothermic. The sulfuric acid will protonate the amino group, causing the formation of a precipitate (the ammonium salt), which will dissolve as the reaction heats up.[4]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Continue heating under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water.
-
Transfer the aqueous solution to a large Erlenmeyer flask and cool it in an ice bath. Slowly neutralize the mixture by adding 10% aqueous sodium carbonate solution dropwise with stirring. Continue adding the base until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[4]
-
Product Isolation: The neutralization will cause the crude Ethyl 2-amino-5-chlorobenzoate to precipitate as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel.[4] Wash the solid with two portions of cold deionized water (2 x 25 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them under vacuum to yield pure Ethyl 2-amino-5-chlorobenzoate.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value | Notes |
| Starting Material | 2-Amino-5-chlorobenzoic acid | MW: 171.57 g/mol |
| Reagent | Absolute Ethanol | Used in large excess to serve as both reactant and solvent, driving the equilibrium.[2] |
| Catalyst | Concentrated Sulfuric Acid (98%) | ~2 molar equivalents relative to the starting acid. |
| Reaction Temperature | ~78-80 °C (Reflux) | The boiling point of the ethanol solvent. |
| Reaction Time | 4-6 hours | Can be monitored by TLC for completion. |
| Product Molecular Formula | C₉H₁₀ClNO₂ | [5] |
| Product Molecular Weight | 199.63 g/mol | [5] |
| Typical Yield | 85-95% | Yield is dependent on reaction completion and efficiency of work-up/purification. |
Product Characterization
The identity and purity of the synthesized Ethyl 2-amino-5-chlorobenzoate can be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Specific data may vary based on purity.
-
¹H NMR Spectroscopy: Expected signals include: δ 1.35 (t, 3H, -CH₃), δ 4.30 (q, 2H, -CH₂-), δ 5.80 (br s, 2H, -NH₂), δ 6.50 (d, 1H, ArH), δ 7.25 (dd, 1H, ArH), and δ 7.95 (d, 1H, ArH).[5]
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected around 3470 & 3370 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester stretch), 1590 cm⁻¹ (C=C aromatic), and 760 cm⁻¹ (C-Cl stretch).[5]
-
Mass Spectrometry (MS): Expected major fragments include m/z 199 [M]⁺ and 154 [M–OC₂H₅]⁺.[5]
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for the synthesis of Ethyl 2-amino-5-chlorobenzoate.
References
Application Notes and Protocols: Ethyl 5-amino-2-chlorobenzoate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-amino-2-chlorobenzoate as a key intermediate in the synthesis of pharmaceutically active compounds. This document details its primary applications, reaction protocols for key transformations, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
This compound is a substituted anthranilic acid ester that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for a variety of chemical transformations. This makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, particularly quinazolines and quinazolinones. These structural motifs are present in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4]
The chloro-substituent on the aromatic ring can also be utilized for further functionalization through cross-coupling reactions, offering an additional site for molecular elaboration and the exploration of structure-activity relationships (SAR).
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor to substituted quinazolinones and related heterocyclic systems. The general synthetic strategy involves two key steps:
-
N-Acylation: The amino group of this compound is first acylated with a suitable acylating agent, such as an acyl chloride or a carboxylic acid, to form an N-acyl intermediate.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, typically under thermal or acid/base-catalyzed conditions, to yield the quinazolinone ring system.
This versatile approach allows for the introduction of a wide range of substituents at various positions of the quinazoline scaffold, enabling the synthesis of diverse compound libraries for drug discovery.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for the key synthetic transformations involving aminobenzoate derivatives, based on literature precedents for similar substrates.
Table 1: N-Acylation of Substituted Aminobenzoates
| Acylating Agent | Solvent | Base | Typical Yield (%) |
| Acetyl Chloride | Dichloromethane (DCM) | Pyridine | 85-95 |
| Benzoyl Chloride | Tetrahydrofuran (THF) | Triethylamine | 80-90 |
| Substituted Benzoic Acid | N,N-Dimethylformamide (DMF) | HATU, DIPEA | 70-85 |
Table 2: Cyclization to Quinazolinones
| Cyclization Conditions | Precursor | Product | Typical Yield (%) |
| Acetic Acid, Reflux | N-acyl-aminobenzoate | 2-substituted-quinazolin-4-one | 75-90 |
| Polyphosphoric Acid (PPA), Heat | N-acyl-aminobenzoate | 2-substituted-quinazolin-4-one | 80-95 |
| Formamide, 180 °C | Aminobenzoate | Quinazolin-4-one | 60-75 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the acylation of the primary amino group of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: To the cooled and stirred solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine was used), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Cyclization to a 6-Chloro-2-substituted-quinazolin-4-one
This protocol outlines the intramolecular cyclization of the N-acylated intermediate to form the quinazolinone ring system.
Materials:
-
Ethyl 5-acylamino-2-chlorobenzoate (from Protocol 1)
-
Ammonia source (e.g., ammonium acetate, formamide, or ammonia gas)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dowtherm A) or neat conditions
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the Ethyl 5-acylamino-2-chlorobenzoate (1.0 equivalent) and the ammonia source (e.g., a large excess of ammonium acetate).
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by vacuum filtration. If not, pour the cooled reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and then with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).
-
-
Characterization: Confirm the structure and purity of the synthesized quinazolinone using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 6-chloro-2-substituted-quinazolin-4-ones.
Signaling Pathway
Many quinazoline derivatives are known to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
References
Application Notes and Protocols: Derivatization of Ethyl 5-amino-2-chlorobenzoate for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 5-amino-2-chlorobenzoate and the subsequent screening of its derivatives for biological activity. This document includes detailed protocols for the synthesis of Schiff bases and heterocyclic compounds, as well as methodologies for evaluating their antimicrobial and anticancer potential.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its amino group and the aromatic ring can be readily functionalized to generate a diverse library of derivatives. The introduction of various pharmacophores can lead to compounds with a wide range of biological activities. This document outlines the synthesis of two major classes of derivatives: Schiff bases and 1,3,4-oxadiazoles, and provides protocols for screening their efficacy as antimicrobial and anticancer agents.
Synthesis of Derivatives
General Synthesis Workflow
The overall workflow for the synthesis and screening of this compound derivatives is depicted below.
Experimental Protocol: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction of the primary amino group of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole derivatives involves a multi-step process starting with the conversion of the ester to a hydrazide, followed by cyclization.
Step 1: Synthesis of 5-amino-2-chlorobenzohydrazide
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazide.
-
Filter the solid, wash with cold ethanol, and dry to yield 5-amino-2-chlorobenzohydrazide.
Step 2: Synthesis of 5-(5-amino-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
-
To a solution of potassium hydroxide (1.2 equivalents) in ethanol, add 5-amino-2-chlorobenzohydrazide (1 equivalent).
-
Stir the mixture for 15 minutes at room temperature.
-
Add carbon disulfide (1.5 equivalents) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole derivative.
Biological Activity Screening
Antimicrobial Activity
The synthesized derivatives can be screened for their antibacterial and antifungal activities using standard methods such as the broth dilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method.
Materials:
-
Sterile 96-well microplates
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (0.5 McFarland standard).
-
Add the inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Materials:
-
Mueller-Hinton Agar plates
-
Sterile cork borer
-
Bacterial or fungal strains
-
Stock solutions of test compounds
Procedure:
-
Prepare a standardized inoculum of the microorganism and swab it uniformly across the surface of the agar plate.
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.
-
Add a fixed volume of the test compound solution to each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
| Derivative Type | Test Organism | MIC (µg/mL) | Reference Compound |
| Schiff bases of p-aminobenzoic acid | S. aureus | 1.82 (pMIC) | Norfloxacin |
| B. subtilis | 2.11 (pMIC) | Norfloxacin | |
| E. coli | - | Norfloxacin | |
| C. albicans | 1.81 (pMIC) | Fluconazole | |
| A. niger | 1.81 (pMIC) | Fluconazole | |
| 1,3,4-Oxadiazole from ethyl-4-aminobenzoate | S. aureus | >500 | - |
| E. coli | >500 | - | |
| C. albicans | >500 | - |
Note: pMIC is the negative logarithm of the molar MIC.
Anticancer Activity
The cytotoxic effects of the synthesized derivatives against various cancer cell lines can be evaluated using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HepG2 - liver, HCT-116 - colon)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Derivatives of the structurally similar 4-amino-3-chlorobenzoic acid have shown promising anticancer activity, with some compounds exhibiting greater potency than the standard drug Erlotinib.
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| N5a * | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
*N5a is a hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoate ester.
| Compound | EGFR Tyrosine Kinase IC50 (µM) |
| N5a * | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Signaling Pathway Analysis
The anticancer activity of aminobenzoate derivatives is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival. A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
EGFR Signaling Pathway
Overexpression or mutation of EGFR can lead to uncontrolled cell growth and is a hallmark of many cancers. Inhibitors of EGFR can block the downstream signaling cascades, thereby inducing apoptosis in cancer cells.
Application Notes and Protocols for the Purification of Ethyl 5-amino-2-chlorobenzoate by Recrystallization
Introduction
Ethyl 5-amino-2-chlorobenzoate is an aromatic ester derivative with applications in the synthesis of pharmaceuticals and other bioactive molecules. Achieving high purity of this compound is crucial for its intended downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. This document provides a detailed step-by-step guide for the purification of this compound by recrystallization, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound to be purified at high temperatures but exhibit low solubility at lower temperatures, allowing for the recovery of the purified compound as crystals upon cooling. For this compound, a mixed solvent system of ethanol and water is proposed. Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent, reducing the solubility of the organic compound at lower temperatures.[2]
Table 1: Estimated Solubility of this compound in Ethanol and Water
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Reference for Analogy |
| Ethanol | 25 | High | [1] |
| Ethanol | 78 (Boiling Point) | Very High | [1] |
| Water | 25 | ~0.041 | |
| Water | 100 | Slightly Higher than at 25°C | General Principle |
| Ethanol/Water Mix | High | Dependent on Ratio | [2] |
| Ethanol/Water Mix | Low | Low (promotes crystallization) | [2] |
Note: The solubility in ethanol is expected to be high, but specific quantitative values for this compound are not available. The protocol will be based on achieving a saturated solution at an elevated temperature.
Experimental Protocols
This protocol outlines the step-by-step procedure for the purification of this compound using a mixed-solvent recrystallization method with ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Graduated cylinders
-
Ice bath
-
Drying oven or desiccator
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames. Use a heating mantle or a steam bath for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Step-by-Step Protocol:
-
Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a minimal amount of hot ethanol to the flask while gently swirling or stirring. The goal is to dissolve the solid completely. c. Heat the mixture gently on a hot plate or in a water bath to facilitate dissolution. Add more hot ethanol dropwise until all the solid has dissolved, creating a saturated or near-saturated solution. Avoid adding an excess of ethanol, as this will reduce the yield of recovered crystals.
-
Hot Filtration (if necessary): a. If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration. b. To do this, preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel. c. Pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals. b. Once the flask has reached room temperature, crystal formation should be observable. c. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound.
-
Isolation of Crystals: a. Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask. b. Wet the filter paper in the Buchner funnel with a small amount of ice-cold ethanol-water mixture to ensure it is sealed. c. Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel under vacuum. d. Use a spatula to transfer any remaining crystals from the flask.
-
Washing the Crystals: a. With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold deionized water. This will help to remove any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold water to avoid dissolving a significant amount of the purified product.
-
Drying the Crystals: a. Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals. b. Carefully remove the filter paper with the purified crystals and place it on a watch glass. c. Dry the crystals completely in a drying oven at a temperature well below the compound's melting point (e.g., 40-50°C) or in a desiccator under vacuum.
-
Characterization: a. Once the crystals are completely dry, determine the yield of the purified this compound. b. Measure the melting point of the purified crystals. A sharp melting point close to the literature value (if available) is an indication of high purity. c. Further characterization can be performed using techniques such as NMR, IR spectroscopy, or chromatography to confirm the identity and purity of the compound.
Mandatory Visualization
The following diagram illustrates the logical workflow of the recrystallization process for this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-chlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its production on a large scale requires robust and well-defined protocols to ensure high yield, purity, and safety. This document provides detailed application notes and scalable protocols for the multi-step synthesis of this compound, starting from 2-chlorobenzoic acid. The synthesis involves three main stages: nitration of the aromatic ring, esterification of the carboxylic acid, and reduction of the nitro group.
Overall Synthesis Pathway
The logical workflow for the synthesis is outlined below, starting from the initial nitration of 2-chlorobenzoic acid to the final product, this compound.
Caption: Overall synthetic route for this compound.
Data Presentation
The following tables summarize the typical quantitative data for each step of the synthesis on a large scale.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 138-140 | 285 |
| 2-Chloro-5-nitrobenzoic Acid | C₇H₄ClNO₄ | 201.56 | 165-168 | - |
| Ethyl 2-chloro-5-nitrobenzoate | C₉H₈ClNO₄ | 229.62 | 59-61 | - |
| This compound | C₉H₁₀ClNO₂ | 199.63 | 80-83 | - |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Nitration | 2-Chlorobenzoic Acid, Conc. H₂SO₄, Conc. HNO₃ | - | 30-40 | 2-4 | 85-92 | >99.5[1] |
| Esterification | 2-Chloro-5-nitrobenzoic Acid, Ethanol, Conc. H₂SO₄ | Ethanol | Reflux (~78) | 4-6 | 90-95 | >98 |
| Reduction (Fe/NH₄Cl) | Ethyl 2-chloro-5-nitrobenzoate, Iron powder, NH₄Cl | Ethanol/Water | Reflux (~80) | 4-6 | 90-95 | >99[2] |
| Reduction (H₂/Pd-C) | Ethyl 2-chloro-5-nitrobenzoate, H₂, 5% Pd/C | Ethanol | 25-40 | 2-4 | >95 | >99 |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Chloro-5-nitrobenzoic Acid (Nitration)
This protocol describes the nitration of 2-chlorobenzoic acid. The workflow for this step is visualized below.
Caption: Experimental workflow for the nitration of 2-chlorobenzoic acid.
Materials:
-
2-Chlorobenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ice
-
Deionized Water
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Charge the reactor with concentrated sulfuric acid (e.g., 3.5-4.5 parts by weight relative to 2-chlorobenzoic acid).[1][3]
-
Cool the sulfuric acid to 0-5°C with constant stirring.
-
Slowly add 2-chlorobenzoic acid to the sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Once the addition is complete and a homogenous solution is formed, cool the mixture back to 0-5°C.
-
Slowly add concentrated nitric acid via the addition funnel, maintaining the internal temperature between 30-40°C.[1][3]
-
After the addition is complete, stir the reaction mixture at 30-40°C for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
In a separate vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to precipitate the crude product.
-
Filter the crude solid and wash with cold water until the washings are neutral.
-
To separate the desired 5-nitro isomer from other isomers, suspend the crude product in water and add a solution of sodium hydroxide until the pH reaches ~7.5, leading to the dissolution of the nitrobenzoic acids.[1]
-
Filter the solution to remove any insoluble impurities.
-
Slowly add hydrochloric acid to the filtrate to precipitate the 2-chloro-5-nitrobenzoic acid, adjusting the final pH to 2-3.
-
Filter the purified product, wash thoroughly with cold water, and dry under vacuum at 60-70°C. A typical yield is 85-92% with a purity of >99.5%.[1]
Step 2: Large-Scale Synthesis of Ethyl 2-chloro-5-nitrobenzoate (Fischer Esterification)
This protocol details the esterification of 2-chloro-5-nitrobenzoic acid with ethanol.
Materials:
-
2-Chloro-5-nitrobenzoic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Charge the reactor with 2-chloro-5-nitrobenzoic acid and an excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield Ethyl 2-chloro-5-nitrobenzoate as a solid. A typical yield is 90-95%.
Step 3: Large-Scale Synthesis of this compound (Reduction)
This section provides two common methods for the reduction of the nitro group.
This is a classic and cost-effective method for large-scale nitro group reductions.
Caption: Experimental workflow for the reduction using iron powder.
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate
-
Iron Powder (fine grade)
-
Ammonium Chloride
-
Ethanol
-
Deionized Water
-
Celite or other filter aid
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with Ethyl 2-chloro-5-nitrobenzoate, ethanol, water, and ammonium chloride.[2] A typical ratio is provided in the literature for the corresponding acid: 75g of the nitro compound, 59g of iron powder, 800mL of ethanol, 150mL of water, and 115g of ammonium chloride.[2] These ratios can be adapted for the ester.
-
Heat the mixture to 70-75°C with vigorous stirring.
-
Add the iron powder portion-wise to control the exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue to precipitate the product.
-
Cool the slurry in an ice bath and stir for 1-2 hours to maximize crystallization.
-
Filter the product, wash with cold water, and dry under vacuum at 50-60°C. A typical yield is 90-95% with a purity of >99%.[2]
This method is cleaner and often provides higher yields and purity, making it suitable for pharmaceutical applications.
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
-
Filtration apparatus
Procedure:
-
Charge the hydrogenation reactor with Ethyl 2-chloro-5-nitrobenzoate and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% of palladium relative to the substrate.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this will depend on the equipment).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40°C).
-
Monitor the reaction progress by monitoring hydrogen uptake or by sampling and analyzing via TLC or HPLC.
-
Once the reaction is complete (hydrogen uptake ceases), vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the product.
-
If necessary, the product can be recrystallized to achieve higher purity. This method typically provides yields greater than 95% with very high purity.
Conclusion
The large-scale synthesis of this compound can be efficiently achieved through a three-step process involving nitration, esterification, and reduction. The provided protocols are scalable and have been developed with considerations for yield, purity, and operational efficiency. Careful monitoring of reaction parameters and adherence to the work-up procedures are crucial for obtaining a high-quality final product. The choice of the reduction method in the final step may depend on the available equipment and the desired final purity of the intermediate.
References
Analytical methods for quantifying Ethyl 5-amino-2-chlorobenzoate in a reaction mixture
Application Notes: Quantitative Analysis of Ethyl 5-amino-2-chlorobenzoate
Introduction
This compound is a chemical intermediate with significance in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this analyte within a reaction mixture is critical for reaction monitoring, yield optimization, impurity profiling, and ensuring the quality and consistency of the final product. These application notes provide detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Overview of Analytical Methods
The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior sensitivity and specificity for trace-level detection.[1] UV-Vis Spectrophotometry serves as a simple and rapid screening tool for less complex sample matrices.[1]
Table 1: Comparison of Quantitative Performance
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
|---|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Measurement of the absorption of ultraviolet or visible light by the analyte.[2] |
| Selectivity | High | Very High | Low to Moderate |
| Limit of Detection (LOD) | 10 - 50 ng/mL[1] | 0.5 - 10 ng/mL[1] | 0.1 - 1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL[1] | 1.5 - 30 ng/mL[1] | 0.3 - 3 µg/mL[1] |
| Linearity (R²) | > 0.998[1] | > 0.999[1] | > 0.995[1] |
| Accuracy (% Recovery) | 95 - 105%[1] | 97 - 103%[1] | 90 - 110%[1] |
| Typical Use Case | Routine quality control, reaction monitoring. | Trace analysis, impurity identification, complex mixtures. | Rapid screening, analysis of simple and pure samples. |
Note: Performance data is estimated based on typical characteristics for these techniques with analogous compounds.[1]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the reaction mixture.[3] Separation is achieved on a C18 column with an isocratic mobile phase, followed by quantification using a UV detector at a wavelength of maximum absorbance.[3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column thermostat, and UV-Vis detector.[1]
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, centrifuge.
-
Syringe filters (0.45 µm).
2. Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized or HPLC grade water.
3. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid[2] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| UV Detection Wavelength | 254 nm (or experimentally determined λmax)[1] |
| Injection Volume | 10 - 20 µL[1] |
4. Procedure
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and dilute to 10 mL with methanol in a volumetric flask.[1][3]
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent.
-
Sample Preparation:
-
Carefully withdraw a representative aliquot from the reaction mixture.
-
Accurately weigh the aliquot and dissolve it in a known volume of mobile phase to achieve an estimated concentration within the calibration range.
-
Vortex thoroughly and centrifuge if necessary to pellet any solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Data Presentation
Table 2: HPLC Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 76,100 |
| 10.0 | 151,950 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,521,000 |
| Linearity | R² = 0.9998 |
Table 3: Sample Analysis Results (HPLC)
| Sample ID | Peak Area (mAU*s) | Calculated Conc. (µg/mL) | Conc. in Reaction Mixture |
|---|
| RM-001 | 455,670 | 29.95 | (Value depends on dilution factor) |
Workflow Diagram
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method provides high sensitivity and specificity, making it ideal for quantifying the analyte in complex reaction mixtures.[1] Due to the potential for low volatility and thermal instability of the amino group, a derivatization step using ethyl chloroformate is employed. This step converts the amine into a more volatile and thermally stable carbamate, which is then analyzed by GC-MS.[4][5]
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (MS) detector.[6]
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Data acquisition and processing software.
-
Autosampler vials, vortex mixer, centrifuge.
2. Reagents
-
This compound reference standard (>98% purity).
-
Ethyl chloroformate (derivatizing agent).[4]
-
Pyridine or a suitable base.
-
Anhydrous sodium sulfate.
-
Solvents: Dichloromethane, Hexane, Ethanol (all high purity or GC grade).
3. GC-MS Conditions
| Parameter | Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temp. | 250 °C[2] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold 5 min[2] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for target ions |
4. Procedure
-
Derivatization and Standard Preparation:
-
Prepare a stock solution (1 mg/mL) of the reference standard in ethanol.
-
Create a series of dilutions in ethanol.
-
In a vial, place an aliquot of a standard dilution, add pyridine, and cool in an ice bath.
-
Slowly add ethyl chloroformate, vortex, and allow the reaction to proceed for 10-15 minutes.
-
Quench the reaction with water, extract the derivative into dichloromethane or hexane.
-
Dry the organic layer with anhydrous sodium sulfate and transfer to a GC vial.
-
-
Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture and dissolve it in ethanol.
-
Perform the same derivatization, extraction, and drying procedure as described for the standards.
-
-
Quantification:
-
Identify the characteristic ions of the derivatized this compound from a full scan analysis.
-
Set up the MS in SIM mode to monitor the quantifier and qualifier ions.
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized sample and calculate the concentration based on the calibration curve.
-
Data Presentation
Table 4: GC-MS SIM and Calibration Data
| Analyte (Derivative) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | R² of Calibration Curve |
|---|
| N-ethoxycarbonyl-ethyl 5-amino-2-chlorobenzoate | (Determined Exp.) | (Determined Exp.) | > 0.999 |
Table 5: Sample Analysis Results (GC-MS)
| Sample ID | Peak Area (Counts) | Calculated Conc. (ng/mL) | Conc. in Reaction Mixture |
|---|
| RM-001 | 854,320 | 15.78 | (Value depends on dilution factor) |
Workflow Diagram
Method 3: UV-Vis Spectrophotometry
Principle
This technique is a simple and cost-effective method for quantifying this compound in simple, non-complex mixtures where it is the primary component that absorbs light at a specific wavelength.[7] The method is based on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
2. Reagents
-
This compound reference standard (>98% purity).
-
Methanol or Ethanol (spectroscopic grade).
3. Procedure
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to find the λmax. The λmax for similar aminobenzoates is often found between 270-290 nm.[8]
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the solvent.
-
Create a series of dilutions to be used for the calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of the solvent.
-
Dilute the sample solution so that its absorbance falls within the linear range of the calibration curve (typically 0.2 - 0.8 AU).
-
-
Quantification:
-
Measure the absorbance of each standard solution and the blank (solvent) at the predetermined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the prepared sample solution.
-
Determine the concentration of the sample from the calibration curve.[1]
-
Data Presentation
Table 6: UV-Vis Calibration Data (at λmax = 278 nm)
| Concentration (µg/mL) | Absorbance (AU) |
|---|---|
| 1.0 | 0.085 |
| 2.0 | 0.171 |
| 5.0 | 0.425 |
| 10.0 | 0.852 |
| 15.0 | 1.275 |
| Linearity | R² = 0.9999 |
General Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Application Notes and Protocols: Ethyl 5-amino-2-chlorobenzoate in the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Ethyl 5-amino-2-chlorobenzoate as a versatile building block for the synthesis of novel organic materials with potential applications in medicinal chemistry and materials science. This document outlines synthetic protocols for the derivatization of this compound and the characterization of the resulting products.
Introduction
This compound is an aromatic compound containing amino, chloro, and ethyl ester functional groups. This trifunctional nature makes it a valuable starting material for the synthesis of a wide array of more complex molecules. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to other functional groups. The chloro substituent can participate in nucleophilic substitution reactions or cross-coupling reactions. These reactive sites allow for the construction of diverse molecular architectures, including heterocyclic compounds and polymers with interesting electronic and biological properties. Its structural analogs, such as other aminobenzoic acid esters, have been utilized as key intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.
Synthesis of Novel Heterocyclic Scaffolds
This compound serves as a key precursor for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in drug discovery and organic electronics.
General Workflow for Heterocycle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of heterocyclic derivatives starting from this compound.
Caption: Generalized workflow for heterocycle synthesis.
Experimental Protocol: Synthesis of a Benzoxazole Derivative
This protocol describes a representative method for the synthesis of a benzoxazole derivative from this compound.
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Pyridine
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of this compound (1.0 g, 5.0 mmol) in dry dichloromethane (20 mL) and pyridine (0.5 mL) at 0 °C, add 4-nitrobenzoyl chloride (0.93 g, 5.0 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Cyclization: Add the crude amide intermediate to polyphosphoric acid (10 g) and heat the mixture at 150 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzoxazole derivative.
Table 1: Characterization Data for a Representative Benzoxazole Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | Yield (%) |
| Ethyl 2-(4-nitrophenyl)-1,3-benzoxazole-6-carboxylate | C16H12N2O5 | 328.28 | 185-187 | 8.45 (d, 2H), 8.30 (d, 2H), 8.10 (s, 1H), 7.95 (d, 1H), 7.60 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H) | 75 |
Development of Novel Kinase Inhibitors
Derivatives of aminobenzoic acids are valuable scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy. The synthesis of novel compounds targeting specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), is an active area of research.
Signaling Pathway Inhibition
The following diagram illustrates the general principle of inhibiting a kinase signaling pathway with a small molecule inhibitor derived from this compound.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Experimental Protocol: Synthesis of a Urea Derivative as a Potential Kinase Inhibitor
This protocol outlines the synthesis of a urea derivative, a common pharmacophore in kinase inhibitors.
Materials:
-
This compound
-
Triphosgene
-
3-chloro-4-fluoroaniline
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
Phosgene Equivalent Formation: In a three-necked flask under an inert atmosphere, dissolve triphosgene (0.5 g, 1.7 mmol) in anhydrous THF (10 mL).
-
Isocyanate Formation: Slowly add a solution of this compound (1.0 g, 5.0 mmol) and triethylamine (1.4 mL, 10.0 mmol) in anhydrous THF (10 mL) to the triphosgene solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Urea Formation: To the in-situ generated isocyanate, add a solution of 3-chloro-4-fluoroaniline (0.73 g, 5.0 mmol) in anhydrous THF (5 mL).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the desired urea derivative.
Table 2: Characterization Data for a Representative Urea Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | Yield (%) |
| Ethyl 2-chloro-5-(3-(3-chloro-4-fluorophenyl)ureido)benzoate | C16H13Cl2FN2O3 | 387.19 | 210-212 | 9.10 (s, 1H), 8.85 (s, 1H), 8.15 (d, 1H), 7.80 (dd, 1H), 7.60 (m, 2H), 7.40 (t, 1H), 4.30 (q, 2H), 1.30 (t, 3H) | 82 |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of novel organic materials. Its strategic functionalization allows for the creation of complex heterocyclic systems and potential therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable chemical building block in their respective fields of study. Further investigations into the biological activities and material properties of derivatives of this compound are warranted.
Application Notes and Protocols for the N-alkylation of Ethyl 5-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of Ethyl 5-amino-2-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals. The N-alkylation of this compound is a critical step for creating diverse molecular libraries for drug discovery by introducing a variety of functional groups that can modulate pharmacological activity. These application notes detail three common and effective methods for N-alkylation: classical N-alkylation with alkyl halides, reductive amination with aldehydes, and Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods. The data is based on established procedures for analogous aromatic amines and serves as a guideline for reaction optimization.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |
Data adapted from analogous reactions.[1]
Table 2: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |
| Benzaldehyde | Sodium Borohydride | Methanol | Room Temp | 4-8 | 88-96 |
| 4-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 90-97 |
Data adapted from analogous reactions.[1][2]
Table 3: Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 85-95 |
| 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100-110 | 18-24 | 80-90 |
| Phenyl triflate | Pd(OAc)₂ | DPPF | Cs₂CO₃ | Dioxane | 90-100 | 12-18 | 90-98 |
Data based on typical Buchwald-Hartwig conditions.[3][4][5]
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method involves the direct alkylation of the amino group using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile, Acetone)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.[1]
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[1]
-
Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[1]
Protocol 2: Reductive Amination with Aldehydes
This two-step, one-pot procedure involves the formation of an imine intermediate by reacting the amine with an aldehyde, followed by in-situ reduction to the corresponding secondary amine.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.1 eq)
-
Reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) (1.5 eq)
-
Solvent (e.g., Methanol, 1,2-Dichloroethane)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.[1]
-
If using sodium cyanoborohydride or sodium borohydride, a catalytic amount of acetic acid can be added to facilitate imine formation.[1][2]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.[6]
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is particularly useful for coupling with aryl or vinyl halides/triflates.[3]
Materials:
-
This compound
-
Aryl halide or triflate (e.g., bromobenzene) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1-1.2 eq relative to Pd)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound (1.0 eq) and the aryl halide or triflate (1.0-1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature (see Table 3) and stir vigorously. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.[3][7]
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: N-alkylation strategies for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-2-chlorobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ethyl 5-amino-2-chlorobenzoate. The primary focus is on addressing common issues that lead to low reaction yields and product impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield is a frequent issue that can stem from several factors throughout the synthetic process. The most common causes are incomplete reactions, product loss during the workup and purification stages, or competing side reactions.
-
Incomplete Reaction: The reduction of the nitro group on the precursor, Ethyl 2-chloro-5-nitrobenzoate, may not have gone to completion. This can be due to insufficient reducing agent, poor quality of reagents, or non-optimal reaction time and temperature.
-
Product Loss During Workup: The product, being an amino ester, has both a basic (amino) and a neutral (ester) functional group. Significant loss can occur during aqueous washes if the pH is not carefully controlled. Acidic conditions can protonate the amine, increasing its water solubility, while strongly basic conditions can hydrolyze the ester.
-
Side Reactions: The choice of reducing agent is critical. For instance, harsh reducing conditions might lead to dehalogenation (loss of the chlorine atom).[1] The purity of the starting material, 2-chloro-5-nitrobenzoic acid, is also crucial as isomers can lead to the formation of difficult-to-separate byproducts.[2][3]
Q2: How can I improve the yield of my reaction?
To improve the yield, consider the following troubleshooting steps:
-
Verify Reagent Stoichiometry and Quality: Ensure that the molar ratio of the reducing agent to the starting material is adequate. For reductions using metals like tin or iron, an excess is often required. Use fresh, high-purity reagents.
-
Optimize Reaction Conditions: The reduction of nitroarenes can be exothermic.[3] Maintain the recommended temperature through slow, portion-wise addition of the reducing agent and the use of a cooling bath to prevent side-product formation.[3] Monitor the reaction to determine the optimal reaction time.
-
Refine Workup Procedure: After the reaction, carefully neutralize the mixture. The final product is typically extracted into an organic solvent. Adjusting the pH of the aqueous layer to a slightly basic or neutral range (pH 7-8) before extraction can minimize the product's solubility in the aqueous phase without risking significant ester hydrolysis.
-
Purify Starting Materials: If isomeric impurities are suspected in your 2-chloro-5-nitrobenzoic acid precursor, consider purifying it by recrystallization before proceeding with esterification and reduction.[3]
Q3: My final product is discolored (e.g., pink, brown, or yellow). What causes this and how can I fix it?
Discoloration is typically due to the presence of impurities, often from the oxidation of the aromatic amine product or residual reaction intermediates.
-
Cause: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. Incomplete reduction can also leave behind colored nitroso or hydroxylamine intermediates.[4] Residual metallic salts from the reduction step can also contribute to color.
-
Solution: To obtain a pure, colorless product, consider the following purification techniques:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving colored impurities in the solvent.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Filter the hot solution to remove the carbon before crystallization.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be effective in separating the desired product from colored byproducts.
-
Q4: How can I effectively monitor the progress of the reduction reaction?
Monitoring the reaction is crucial to ensure it has gone to completion without running for an excessive amount of time, which could lead to side products.
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. Spot the reaction mixture on a TLC plate alongside a spot of the starting material (Ethyl 2-chloro-5-nitrobenzoate). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amino product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the disappearance of the reactant and the formation of the product over time.[3]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitroarene Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂ · 2H₂O | HCl, Ethanol | Mild and selective for nitro groups.[1] | Formation of tin oxide sludge during workup can complicate purification.[5] Tin salts can be toxic.[5] |
| Fe Powder | Acetic Acid or NH₄Cl | Inexpensive and effective.[1] | Can be slow; removal of fine iron powder and iron salts can be difficult.[3] |
| Zn Powder | Acetic Acid or HCl | Mild and effective.[1] | Similar workup challenges to iron. |
| H₂ / Pd-C | Methanol or Ethanol, H₂ atmosphere | High yield, clean reaction with water as the only byproduct. | Palladium is expensive; can cause dehalogenation (loss of Cl).[1] Requires specialized hydrogenation equipment. |
| H₂ / Raney Ni | Methanol or Ethanol, H₂ atmosphere | Less likely to cause dehalogenation compared to Pd/C.[1][6] | Requires careful handling as it can be pyrophoric. |
Table 2: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time, check reagent stoichiometry and quality, optimize temperature. |
| Product loss during workup. | Carefully control pH during aqueous washes and extractions (aim for pH 7-8). | |
| Side reactions (e.g., dehalogenation). | Use a milder reducing agent (e.g., SnCl₂, Raney Ni). Ensure starting material purity. | |
| Product Discoloration | Air oxidation of the amine product. | Minimize exposure to air during workup. Store product under an inert atmosphere. |
| Incomplete reduction. | Ensure reaction goes to completion using TLC/HPLC monitoring. | |
| Residual metal salts. | Purify by recrystallization or column chromatography. Consider an acid wash to remove metal hydroxides. | |
| Difficult Filtration | Fine particulate matter (e.g., iron, tin salts). | Filter the hot reaction mixture through a pad of filter aid (e.g., Celite®).[3] |
| Incomplete Precipitation | Incorrect pH. | Adjust the pH of the solution carefully to the isoelectric point of the product to maximize precipitation. |
| Product is too soluble in the chosen solvent. | Cool the solution in an ice bath to reduce solubility. Add an anti-solvent if appropriate. |
Experimental Protocols
Protocol 1: Synthesis via Reduction with Tin(II) Chloride
This protocol describes the reduction of Ethyl 2-chloro-5-nitrobenzoate to this compound using stannous chloride.
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-chloro-5-nitrobenzoate (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (approx. 3.0-3.5 eq).
-
Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, remove the ice bath and heat the mixture to reflux (typically around 70-80°C). Monitor the reaction progress using TLC until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add NaOH solution to neutralize the excess acid and precipitate tin salts (as tin hydroxides). The pH should be adjusted to be slightly basic (pH ~8).
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate to recover any adsorbed product.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting the causes of low reaction yield.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for the esterification of substituted aminobenzoic acids
Technical Support Center: Optimizing Esterification of Substituted Aminobenzoic Acids
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the esterification of substituted aminobenzoic acids. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to help you optimize your reaction conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of using a large excess of alcohol in the Fischer esterification of aminobenzoic acids?
A1: The Fischer esterification is a reversible reaction. Employing a large excess of one reactant, typically the alcohol, shifts the chemical equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle.[1][2] This strategy is essential for maximizing the product yield.[3] The alcohol often doubles as the reaction solvent.[1][3]
Q2: Why is a strong acid catalyst, like sulfuric acid (H₂SO₄), necessary for the reaction?
A2: A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid.[1][4][5] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][4] The catalyst is regenerated during the reaction cycle.[1]
Q3: How does the amino group on the aminobenzoic acid affect the acid catalyst?
A3: The basic amino group (-NH₂) can be protonated by the strong acid catalyst to form an ammonium salt (-NH₃⁺).[1][3] This interaction consumes the catalyst. Consequently, a stoichiometric amount of the acid catalyst is often required, rather than a purely catalytic amount, to ensure enough acid is available to protonate the carboxylic acid's carbonyl group.[1][4]
Q4: What is the purpose of the sodium carbonate wash during the workup procedure?
A4: The sodium carbonate (Na₂CO₃) solution serves to neutralize the strong acid catalyst (e.g., H₂SO₄) and any unreacted aminobenzoic acid remaining in the reaction mixture.[1][4] This neutralization step causes the desired ester product, which is typically insoluble in water, to precipitate, enabling its isolation via filtration.[1][4]
Q5: Can side reactions occur during the esterification of aminobenzoic acids?
A5: Yes, a common side reaction is N-acylation, where the amino group of one molecule of aminobenzoic acid attacks the carbonyl group of another, forming an amide linkage.[3] This can lead to the formation of dimers or polymers, which reduces the yield of the desired ester.[3] Using a large excess of the alcohol and avoiding excessively high reaction temperatures can help minimize this side reaction.[3]
Q6: Is it necessary to protect the amino group before esterification?
A6: While direct esterification is common, protecting the amino group is a viable strategy to prevent side reactions and achieve cleaner product formation.[6][7] Carbamates, such as Boc (t-Butyloxycarbonyl) and Cbz (carboxybenzyl), are common protecting groups for amines that are stable under various reaction conditions and can be removed selectively.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of substituted aminobenzoic acids.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Product Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium.[1] 2. Presence of Water: Water can shift the equilibrium back towards the reactants.[1][9] 3. Insufficient Catalyst: The basic amino group neutralizes the acid catalyst. 4. Steric Hindrance: Bulky substituents on the aminobenzoic acid or the alcohol can slow the reaction rate.[3] | 1. Increase Reaction Time/Temperature: Reflux for a longer duration or cautiously increase the temperature.[1][3] Monitor reaction progress using Thin Layer Chromatography (TLC).[3][10] 2. Ensure Anhydrous Conditions: Use absolute (anhydrous) alcohol and dry glassware.[1] Consider methods to remove water as it forms, such as a Dean-Stark apparatus. 3. Increase Catalyst Amount: Ensure at least a stoichiometric amount of the strong acid catalyst is used to compensate for what is consumed by the amino group.[4][3] 4. Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times, especially for sterically hindered substrates.[3][11] |
| Product is an Oil or Has a Low/Broad Melting Point | 1. Presence of Impurities: Unreacted starting material or byproducts are contaminating the product.[3] 2. Incomplete Neutralization: Residual acid may be present in the final product. | 1. Purify the Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities and obtain a pure, crystalline solid.[3][10] 2. Ensure Complete Neutralization: During the workup, add the sodium carbonate solution slowly until gas evolution ceases and the pH of the solution is basic (pH > 8).[4][10] |
| Formation of N-Acylated Byproduct (Amide) | 1. High Reaction Temperature: Elevated temperatures can favor the amide formation pathway.[3] 2. Insufficient Alcohol: If the concentration of the alcohol nucleophile is not high enough, the amino group of another molecule can act as the nucleophile. | 1. Moderate Reaction Temperature: Avoid excessively high temperatures during reflux.[3] 2. Use Large Excess of Alcohol: Ensure the alcohol is used in a large excess to act as both the solvent and the primary nucleophile.[3] |
| Reaction Fails to Start or Proceeds Very Slowly | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Tertiary Alcohol Used: Tertiary alcohols are prone to elimination under strongly acidic conditions and are generally unsuitable for Fischer esterification.[2] | 1. Use Fresh Catalyst: Use a fresh, concentrated supply of the acid catalyst. 2. Select Appropriate Alcohol: Primary and secondary alcohols are preferred for Fischer esterification.[9] For tertiary alcohols, consider alternative esterification methods.[2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the esterification of p-aminobenzoic acid (PABA) to form ethyl p-aminobenzoate (Benzocaine), a common model reaction.
Table 1: Typical Reagent Quantities for Benzocaine Synthesis
| Reagent | Amount | Molar Equivalents | Purpose |
| p-Aminobenzoic Acid (PABA) | 1.2 g | 1.0 | Starting Material |
| Absolute Ethanol | 12.0 mL | ~23 | Reactant and Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 1.0 mL | ~2.1 | Catalyst |
| 10% Sodium Carbonate (Na₂CO₃) | ~10 mL | - | Neutralizing Agent |
Data compiled from multiple sources describing similar experimental setups.[1][4]
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Value | Notes |
| Reaction Temperature | Gentle Reflux (~78-80 °C for ethanol) | Heating is required to achieve a reasonable reaction rate. |
| Reaction Time | 60 - 90 minutes | Reaction progress can be monitored by TLC.[10] |
| Expected Yield | 60-80% (typical for laboratory settings) | Yields can be highly dependent on reaction scale and purification efficiency. A reported yield reached 93.3%.[12] |
| Melting Point (Pure Benzocaine) | 88 - 92 °C | A broad or depressed melting point indicates impurities.[10] |
Experimental Protocols
Protocol 1: Fischer Esterification of p-Aminobenzoic Acid (Synthesis of Benzocaine)
This protocol details a standard procedure for the synthesis of ethyl p-aminobenzoate.
Materials:
-
p-Aminobenzoic acid (1.2 g)
-
Absolute ethanol (12 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, Buchner funnel, filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12 mL of absolute ethanol. Add a magnetic stir bar and stir the mixture until the solid dissolves.[1][4]
-
Acid Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[1][4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[4]
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice-cold water.[4]
-
Neutralization: While stirring the aqueous mixture, slowly add the 10% sodium carbonate solution dropwise. Gas evolution (CO₂) will be observed. Continue adding the solution until the gas evolution ceases and the pH of the mixture is approximately 8. The crude ester product will precipitate as a white solid.[4][10]
-
Isolation: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold deionized water to remove any remaining salts.[4]
-
Drying: Allow the product to air dry on the filter paper by pulling a vacuum for at least 15 minutes. For complete drying, the product can be left in a desiccator overnight.
-
Purification (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture to obtain a crystalline solid with a sharp melting point.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
Identification and removal of impurities in Ethyl 5-amino-2-chlorobenzoate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common laboratory-scale synthesis proceeds in three main steps starting from o-chlorobenzoic acid. The process involves:
-
Nitration: o-chlorobenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids to produce 2-chloro-5-nitrobenzoic acid.
-
Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group, yielding 5-amino-2-chlorobenzoic acid. This is often achieved using a reducing agent like iron powder in the presence of an acid or ammonium chloride.
-
Esterification: Finally, 5-amino-2-chlorobenzoic acid is esterified with ethanol in the presence of an acid catalyst (like sulfuric acid) to form the desired product, this compound.
Q2: What are the most common impurities I should expect in my final product?
A2: The primary impurities in the synthesis of this compound often originate from the initial nitration step or occur as a result of side reactions in the subsequent steps. The most common impurities include:
-
Isomeric Impurity (Ethyl 3-amino-2-chlorobenzoate): During the nitration of o-chlorobenzoic acid, the formation of the undesired isomer, 2-chloro-3-nitrobenzoic acid, can occur alongside the desired 2-chloro-5-nitrobenzoic acid.[1][2][3] This isomeric nitro compound is then carried through the subsequent reduction and esterification steps to form Ethyl 3-amino-2-chlorobenzoate.
-
Unreacted Starting Material (5-amino-2-chlorobenzoic acid): Incomplete esterification will result in the presence of the starting material, 5-amino-2-chlorobenzoic acid, in the final product.
-
Hydrolysis Product (5-amino-2-chlorobenzoic acid): The ester product can undergo hydrolysis back to the carboxylic acid, especially if the reaction mixture is exposed to water for extended periods, particularly under acidic or basic conditions.[4][5][6]
-
Decarboxylation By-product (4-chloro-2-aminotoluene): Although generally a minor impurity, decarboxylation of 5-amino-2-chlorobenzoic acid can occur under harsh acidic conditions and high temperatures, leading to the formation of 4-chloro-2-aminotoluene.[7][8]
Q3: How can I identify these impurities in my product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most effective technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a UV detector is typically used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative assessment of the product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any isolated impurities.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the product and its impurities.
Troubleshooting Guide
Problem 1: My final product has a low purity, with a significant peak eluting close to the main product in the HPLC chromatogram.
-
Possible Cause: This is likely the isomeric impurity, Ethyl 3-amino-2-chlorobenzoate, which has a similar polarity to the desired product and can be difficult to separate. The formation of this isomer is a known issue during the nitration of o-chlorobenzoic acid.[1][2][3]
-
Solution:
-
Optimize Nitration: Control the temperature of the nitration reaction carefully, keeping it below 5°C, to minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer.[3]
-
Purification of the Nitro Intermediate: Purify the 2-chloro-5-nitrobenzoic acid intermediate by recrystallization before proceeding to the reduction step.
-
Final Product Recrystallization: Perform a careful recrystallization of the final product, this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Multiple recrystallizations may be necessary to achieve high purity.
-
Problem 2: My HPLC analysis shows a more polar impurity (shorter retention time) that corresponds to the starting material.
-
Possible Cause: This indicates an incomplete esterification reaction.
-
Solution:
-
Increase Reaction Time: Extend the reflux time for the esterification reaction to drive it closer to completion.
-
Use a Dehydrating Agent: The Fischer esterification is a reversible reaction. To shift the equilibrium towards the product, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase Excess of Alcohol: Use a larger excess of ethanol to push the equilibrium towards the formation of the ester.
-
Purification: The unreacted 5-amino-2-chlorobenzoic acid can be removed by washing the organic extract of the final product with a mild aqueous base, such as a sodium bicarbonate solution. The acidic starting material will be extracted into the aqueous layer, while the ester product remains in the organic layer.
-
Problem 3: I observe a gradual decrease in the purity of my isolated product over time, with the reappearance of the 5-amino-2-chlorobenzoic acid peak in the HPLC.
-
Possible Cause: The ester is hydrolyzing back to the carboxylic acid. This can be catalyzed by residual acid or base from the workup, or by exposure to moisture during storage.[4][5][6]
-
Solution:
-
Thorough Workup: Ensure that the final product is thoroughly washed to remove any residual acid catalyst. A wash with a dilute sodium bicarbonate solution, followed by a water wash, is recommended.
-
Drying: Dry the final product completely under vacuum to remove any residual water.
-
Proper Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and dark place.[9]
-
Problem 4: My overall yield is low, and I suspect product loss during purification.
-
Possible Cause: Product may be lost during the recrystallization process if too much solvent is used or if the solution is not cooled sufficiently.
-
Solution:
-
Minimal Solvent: During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Then, cool the flask in an ice bath to maximize the yield of the precipitate.
-
Solvent Choice: Ensure you are using an appropriate solvent for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Quantitative Data
The following table provides illustrative data on the typical impurity profile of a crude this compound synthesis and the expected purity after a single recrystallization from ethanol. Please note that these values are approximate and can vary depending on the specific reaction conditions.
| Impurity | Typical % in Crude Product | Expected % after Recrystallization |
| Ethyl 3-amino-2-chlorobenzoate | 2-5% | < 0.5% |
| 5-amino-2-chlorobenzoic acid | 1-3% | < 0.2% |
| 2-chloro-5-nitrobenzoic acid | < 1% | Not Detected |
| 4-chloro-2-aminotoluene | < 0.1% | Not Detected |
| This compound | 90-95% | > 99% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is adapted from a method for a structurally similar compound and should be optimized for your specific system.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visual Diagrams
Caption: Synthesis pathway for this compound.
Caption: Formation of common impurities during synthesis.
Caption: Troubleshooting workflow for low product purity.
References
- 1. rsc.org [rsc.org]
- 2. 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. FCKeditor - Resources Browser [nstu.ru]
- 6. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Common side reactions during the synthesis of Ethyl 5-amino-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer-Speier esterification of 5-amino-2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] This is a reversible reaction that is driven to completion by using an excess of ethanol and/or by removing the water that is formed.[1][2]
Q2: Why is a large excess of acid catalyst required for this reaction?
A2: The starting material, 5-amino-2-chlorobenzoic acid, contains a basic amino group (-NH₂) which reacts with the acid catalyst to form an ammonium salt.[1][2] This consumption of the catalyst necessitates the use of at least a stoichiometric amount, and often an excess, of the acid to ensure enough is available to protonate the carbonyl group of the carboxylic acid, which is a crucial step for the esterification to proceed.[1][2]
Q3: My reaction mixture has turned a dark color. What causes this and how can I prevent it?
A3: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures in the presence of acid and trace metals. To minimize color formation, it is advisable to use high-purity starting materials and solvents, run the reaction under an inert atmosphere (e.g., nitrogen or argon), and avoid excessive heating.
Q4: What are the primary side reactions to be aware of during the synthesis?
A4: The main side reactions include:
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Incomplete esterification: Due to the reversible nature of the Fischer esterification, some starting material may remain unreacted.[1]
-
N-acylation: The amino group of one molecule of this compound can react with the activated carboxylic acid of another molecule of 5-amino-2-chlorobenzoic acid, leading to the formation of dimers or oligomers.
-
Formation of diethyl ether: Under the acidic and heated conditions of the reaction, ethanol can self-condense to form diethyl ether.
Q5: How can I purify the crude this compound?
A5: The typical workup involves neutralizing the excess acid with a base, such as sodium carbonate or sodium bicarbonate, which precipitates the crude ester.[3][4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[5][6] If colored impurities are present, treating the solution with activated charcoal before recrystallization can be effective.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Use a large excess of ethanol (it can also serve as the solvent).- Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1] |
| Insufficient Catalyst: The basic amino group neutralizes the acid catalyst. | - Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used.[1][2] | |
| Steric Hindrance: The ortho-chloro substituent can slow the reaction rate. | - Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be considered to reduce reaction times. | |
| Presence of Impurities | Unreacted Starting Material: Due to the reversible nature of the reaction. | - Drive the reaction to completion using the methods mentioned for low yield. |
| Dimer/Oligomer Formation (N-acylation): The amino group of one molecule attacks the activated carboxyl group of another. | - Use a large excess of ethanol to favor the intermolecular esterification over N-acylation.- Avoid excessively high reaction temperatures. | |
| Formation of Diethyl Ether: Acid-catalyzed dehydration of ethanol. | - Maintain the reaction temperature at the reflux of ethanol without excessive heating. | |
| Product is Colored (Yellow to Brown) | Oxidation of the Amino Group: Aromatic amines are prone to oxidation. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Use purified, degassed solvents.- During workup, wash with a mild reducing agent solution (e.g., sodium bisulfite) if necessary.- Treat the crude product with activated charcoal during recrystallization.[6] |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during workup. | - Ensure the aqueous layer is sufficiently basic (pH > 8) during neutralization to precipitate the free amine ester.- Extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
| "Oiling out" during recrystallization. | - Ensure the correct solvent polarity for recrystallization.- Cool the solution slowly and scratch the inside of the flask to induce crystallization.- Add a seed crystal if available.[6] |
Experimental Protocols
Protocol: Synthesis of this compound via Fischer Esterification
Materials:
-
5-amino-2-chlorobenzoic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated charcoal (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-2-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Slowly and carefully add concentrated sulfuric acid (1.1-1.5 equivalents) to the stirred suspension. A precipitate of the ammonium salt may form initially.
-
Heat the reaction mixture to a gentle reflux. The solids should dissolve as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is > 8. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate. If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Fischer esterification of 5-amino-2-chlorobenzoic acid.
Common Side Reactions
Caption: Key side reactions during synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved In lab we did an esterification reaction reacting | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 5-amino-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Ethyl 5-amino-2-chlorobenzoate.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: What are the typical impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 5-amino-2-chlorobenzoic acid, residual ethanol, and byproducts from side reactions. Depending on the synthetic route, isomeric impurities may also be present.
Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?
A2: Discoloration is often due to polymeric or oxidized impurities. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product before filtration. Be aware that using too much charcoal can lead to a decrease in the yield of your desired product.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of your compound.
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of small, impure crystals.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if impurities are present that depress the melting point of your compound. To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool very slowly to encourage crystal formation.
-
Consider using a different recrystallization solvent or a solvent mixture.
Q5: During column chromatography, my compound is streaking or "tailing" on the TLC plate and the column. How can I improve the separation?
A5: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amino group and the acidic silica. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.5-1% v/v). This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
Experimental Protocols
Below are detailed methodologies for the purification of crude this compound.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are good candidates. Ethanol, methanol, or a mixture of ethanol and water are often suitable for aminobenzoates. Test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Recrystallization Solvent Screening (Illustrative)
| Solvent System | Temperature | Solubility of Similar Compounds | Expected Outcome |
| Ethanol | Hot | High | Good for initial dissolution |
| Cold | Low | Good for crystal formation | |
| Ethanol/Water (e.g., 9:1) | Hot | High | May require optimization of the ratio |
| Cold | Very Low | Can improve yield | |
| Heptane | Hot/Cold | Low | Likely a poor solvent |
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid compounds.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC). For aromatic amines, adding a small amount of triethylamine (0.5-1%) to the mobile phase can improve separation.
-
TLC Analysis: Spot your crude product on a TLC plate and develop it in various solvent mixtures to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Illustrative TLC Conditions and Expected Rf Values
| Mobile Phase (Hexane:Ethyl Acetate) | Triethylamine (TEA) | Expected Rf of Product | Comments |
| 8:2 | 0.5% | ~0.3 | Good starting point for separation. |
| 7:3 | 0.5% | ~0.5 | May be suitable if impurities are less polar. |
| 9:1 | 0.5% | ~0.15 | May provide better separation from more polar impurities. |
Visualizations
The following diagrams illustrate the experimental workflow for purification and the logical relationships in troubleshooting common issues.
Caption: General experimental workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
Preventing hydrolysis of Ethyl 5-amino-2-chlorobenzoate during workup
Technical Support Center: Ethyl 5-amino-2-chlorobenzoate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to hydrolysis during workup?
A1: The susceptibility of this compound to hydrolysis is due to a combination of factors inherent to its molecular structure. Ester hydrolysis is the cleavage of the ester bond to form the parent carboxylic acid and alcohol, a reaction catalyzed by acid or base.[1][2] For this specific molecule:
-
Ester Functional Group: Esters are inherently susceptible to hydrolysis in the presence of water, with the reaction being significantly accelerated by acidic or basic conditions.[3][4]
-
Electronic Effects: The benzene ring contains both an amino (-NH2) group and a chloro (-Cl) group. The chlorine atom is an electron-withdrawing group, which increases the electrophilicity (positive character) of the carbonyl carbon in the ester group. This makes the carbonyl carbon a more attractive target for nucleophilic attack by water or hydroxide ions, increasing the rate of hydrolysis.[5]
-
Presence of an Amino Group: The amino group is basic and can be protonated in acidic media. While the amino group is electron-donating, the presence of a reactive site can complicate workup procedures if pH is not carefully controlled.
Q2: What are the common signs that my ester is hydrolyzing during the workup?
A2: Unintended hydrolysis during workup typically manifests as a reduced yield of the desired ester product.[1] Key indicators include:
-
Lower-than-expected final product yield.
-
Presence of the starting material, 5-amino-2-chlorobenzoic acid, in the crude product. This can be confirmed using analytical techniques.
-
Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot that corresponds to the carboxylic acid.
-
NMR Spectroscopy: Observation of peaks in the ¹H or ¹³C NMR spectrum of the isolated product that correspond to 5-amino-2-chlorobenzoic acid.[1]
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear in the IR spectrum of the crude product.[1]
Q3: Which steps in a standard workup pose the highest risk for hydrolysis?
A3: Aqueous wash steps are the primary source of unwanted hydrolysis.[1] Specific high-risk steps include:
-
Reaction Quenching: Adding water or aqueous solutions directly to the reaction mixture.
-
Acidic Washes: Using dilute acid to remove basic impurities. While less common for this molecule, it can catalyze hydrolysis.[4]
-
Basic Washes: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize acid catalysts or remove unreacted carboxylic acid is particularly risky.[1] This can induce base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[6]
-
Extended Contact Time: Prolonged exposure of the organic layer to any aqueous phase increases the extent of hydrolysis. It is crucial to perform extractions and separations efficiently.[1]
Q4: How can I modify my aqueous workup to minimize hydrolysis?
A4: To minimize hydrolysis, the workup must be conducted quickly, at low temperatures, and with careful pH control. The goal is to remove aqueous reagents without creating conditions favorable for the breakdown of the ester. See the detailed protocol in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide helps diagnose and resolve issues related to the hydrolysis of this compound.
| Symptom | Possible Cause | Recommended Action |
| Low Yield & Presence of Carboxylic Acid | Hydrolysis during basic wash. | Use a mild, cold base like 5% NaHCO₃ solution. Avoid strong bases (e.g., NaOH, KOH). Minimize contact time. |
| Hydrolysis during water wash. | Use cold, saturated NaCl solution (brine) instead of plain water. Brine reduces the solubility of the organic product in the aqueous phase.[1] | |
| Elevated temperature during workup. | Perform all aqueous extractions and washes in an ice bath to slow the rate of hydrolysis.[1] | |
| Prolonged contact with aqueous layers. | Perform washes and layer separations as quickly as possible. Do not let the separatory funnel sit for extended periods.[1] | |
| Emulsion Formation During Extraction | pH is near the isoelectric point of the molecule. | Add a small amount of brine to help break the emulsion. Adjust the pH slightly if necessary, but avoid strong acids or bases. |
| Product is Wet / Contains Water | Insufficient drying of the organic layer. | Use an adequate amount of a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Ensure the agent is free-flowing and not clumped before filtration.[1] |
Troubleshooting Decision Tree
This diagram provides a logical workflow for identifying the source of hydrolysis during workup.
References
Catalyst selection for optimizing the synthesis of Ethyl 5-amino-2-chlorobenzoate
Technical Support Center: Synthesis of Ethyl 5-amino-2-chlorobenzoate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially scalable route involves a two-step process. First, o-chlorobenzoic acid is nitrated to produce 2-chloro-5-nitrobenzoic acid.[1] This intermediate is then esterified to yield Ethyl 2-chloro-5-nitrobenzoate. The final and most critical step is the selective reduction of the nitro group to an amine, affording the target compound, this compound.
Q2: How do I choose the best catalyst for the nitro group reduction?
A2: Catalyst selection is crucial and depends on factors like substrate sensitivity, desired reaction conditions, cost, and scale.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel) : This is often the cleanest method, producing high yields with minimal byproducts.[2] However, it requires specialized hydrogenation equipment. A key concern is the potential for dehalogenation (loss of the chlorine atom), especially with palladium-based catalysts.[3] Raney Nickel is often preferred when dehalogenation is a risk.[3]
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl, Zn/HCl) : These are classic, robust, and cost-effective methods suitable for large-scale synthesis.[4][5] Iron in acidic medium (like acetic acid or dilute HCl) is a common choice.[4][6] The workup can be more complex due to the formation of metal salts.
-
Transfer Hydrogenation : This method uses a hydrogen donor (e.g., formic acid, hydrazine) with a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas.[7]
Q3: What are the common side reactions, and how can I minimize them?
A3: The most significant side reaction is hydrodehalogenation, where the chloro-substituent is replaced by hydrogen, leading to the formation of Ethyl 5-aminobenzoate. This is particularly problematic when using palladium catalysts (Pd/C) under hydrogenation conditions.[3] To minimize this:
-
Switch to a different catalyst, such as Raney Nickel or Platinum oxide (PtO₂).[2][3]
-
Use milder reaction conditions (lower hydrogen pressure, lower temperature).
-
Employ a metal/acid system like Fe/acetic acid, which is less prone to causing dehalogenation.[4]
Another potential issue is incomplete reduction, which can be addressed by increasing reaction time, catalyst loading, or hydrogen pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Catalyst deactivation or poisoning. 4. Side reactions (e.g., dehalogenation). | 1. Extend reaction time or increase catalyst loading. Monitor reaction progress using TLC or LC-MS. 2. Optimize extraction and recrystallization solvents and procedures. 3. Use fresh, high-quality catalyst. Ensure starting materials and solvents are pure. 4. Select a more chemoselective catalyst (see Catalyst Selection Table below). |
| Dehalogenation Detected as a Side Product | 1. Catalyst choice (Palladium is highly active for this). 2. Harsh reaction conditions (high temperature or pressure). | 1. Replace Pd/C with Raney Nickel, PtO₂, or a non-noble metal catalyst like Fe/CH₃COOH.[3][4] 2. Reduce hydrogen pressure and/or reaction temperature. |
| Reaction Stalls or is Sluggish | 1. Insufficient catalyst loading. 2. Catalyst has lost activity. 3. Poor mixing/agitation in a heterogeneous reaction. 4. Low hydrogen pressure (for catalytic hydrogenation). | 1. Increase the weight percentage of the catalyst. 2. Use a fresh batch of catalyst. 3. Ensure vigorous stirring to maintain suspension of the catalyst. 4. Check for leaks in the hydrogenation apparatus and ensure adequate pressure. |
| Difficult Product Isolation from Metal Salts | 1. Use of stoichiometric metal reductants (Fe, Sn, Zn). | 1. After reaction, basify the mixture (e.g., with Na₂CO₃) to precipitate metal hydroxides.[4] 2. Filter the mixture through a pad of celite to remove the inorganic sludge before extraction. 3. Consider switching to catalytic hydrogenation for a cleaner workup. |
Data Presentation: Catalyst Comparison for Nitro Reduction
The following table summarizes common catalytic systems for the reduction of aryl nitro groups, applicable to the synthesis of this compound.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Risk of Dehalogenation |
| H₂ / Pd/C | H₂ (1-5 atm), RT-50°C, Ethanol/Methanol | High efficiency, clean reaction, easy catalyst removal.[3] | Risk of dehalogenation, requires specialized equipment.[3] | High |
| H₂ / Raney Ni | H₂ (1-50 atm), RT-80°C, Ethanol | Lower risk of dehalogenation than Pd/C, cost-effective.[3] | Pyrophoric catalyst, may require higher pressures/temperatures. | Low to Moderate |
| Fe / Acid | Fe powder, Acetic Acid or NH₄Cl, Reflux | Very low cost, low risk of dehalogenation, scalable.[4][6] | Stoichiometric metal use, cumbersome workup (iron sludge).[6] | Very Low |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good functional group tolerance.[3] | Stoichiometric tin salts in waste, complex workup. | Very Low |
Experimental Protocols & Visualizations
Overall Synthesis Workflow
The synthesis of this compound typically follows the pathway illustrated below, starting from 2-chlorobenzoic acid.
Caption: General synthesis workflow for this compound.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted for substrates where dehalogenation is a concern.
-
Setup : To a hydrogenation vessel, add Ethyl 2-chloro-5-nitrobenzoate (1.0 eq).
-
Solvent & Catalyst : Add a suitable solvent such as ethanol or methanol (10-20 volumes). Carefully add Raney Nickel catalyst (5-10 wt% of the substrate) as a slurry in the solvent.
-
Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
-
Hydrogenation : Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 30-60 psi).
-
Reaction : Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration : Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with the reaction solvent.
-
Safety Note: Do not allow the filter cake containing Raney Nickel to dry, as it can ignite upon contact with air. Quench it carefully with water.
-
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Protocol 2: Reduction using Iron and Acetic Acid
This protocol is a cost-effective method suitable for larger scales.[4]
-
Setup : In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, create a slurry of iron powder (3.0-5.0 eq) in a mixture of water and glacial acetic acid (e.g., 10:1 v/v).
-
Addition : Heat the slurry to 90-100°C. Add the Ethyl 2-chloro-5-nitrobenzoate (1.0 eq) portion-wise over 30-60 minutes, controlling the exotherm.
-
Reaction : After the addition is complete, maintain the mixture at reflux (95-100°C) for 2-4 hours.[4] Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Add solid sodium carbonate (Na₂CO₃) to neutralize the acetic acid and precipitate iron salts (target pH > 8).[4]
-
Filtration : Dilute the mixture with a solvent like ethyl acetate and filter through a bed of celite to remove the iron sludge. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization as needed.
Catalyst Selection Logic
The choice of catalyst often involves a trade-off between cost, efficiency, and equipment availability. The following diagram provides a logical decision-making flow.
Caption: Decision tree for selecting a nitro reduction catalyst.
References
- 1. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Managing temperature control in the synthesis of Ethyl 5-amino-2-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-2-chlorobenzoate. The primary focus is on managing temperature control during the synthesis, a critical parameter for ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 5-amino-2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for several reasons. Firstly, the Fischer esterification is a reversible reaction, and applying heat drives the equilibrium towards the product side.[1][2] However, excessively high temperatures can lead to side reactions, such as the formation of N-acylated impurities or dialkyl ether byproducts from the alcohol.[3] Careful temperature management ensures the reaction proceeds to completion while minimizing the formation of these impurities.
Q3: What is the optimal temperature range for the Fischer esterification of 5-amino-2-chlorobenzoic acid?
A3: The optimal temperature is typically the reflux temperature of the alcohol being used. For the synthesis of this compound using ethanol as both the reactant and solvent, the reaction mixture is generally heated to a gentle reflux, which is around 78°C.[4]
Q4: How does the basicity of the amino group affect the reaction?
A4: The amino group (-NH₂) on the benzoic acid is basic and will react with the acid catalyst.[5] This necessitates the use of a stoichiometric amount of the acid catalyst, rather than a purely catalytic amount, to ensure there is enough acid to protonate the carbonyl group of the carboxylic acid, which is a key step in the esterification mechanism.[5]
Q5: How can I monitor the reaction's progress to avoid overheating?
A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of the reaction.[4] By periodically taking small samples from the reaction mixture, you can track the disappearance of the starting material (5-amino-2-chlorobenzoic acid) and the appearance of the product (this compound). Once the reaction is complete, heating should be stopped to prevent the formation of degradation products.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Increase Reaction Time: Continue refluxing the reaction mixture and monitor its progress using TLC until the starting material is consumed. - Use Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium towards the formation of the ester.[1] - Remove Water: If possible, use a Dean-Stark apparatus to remove the water as it is formed, which will also drive the equilibrium towards the products. |
| Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate. | - Ensure Gentle Reflux: Make sure the reaction mixture is maintained at a gentle reflux temperature throughout the reaction. For ethanol, this is approximately 78°C.[4] | |
| Low Purity (Presence of Impurities) | Formation of N-acylated Adduct: The amino group of one molecule can act as a nucleophile and attack the activated carbonyl of another, forming an amide linkage. | - Avoid Excessively High Temperatures: Maintain a gentle reflux and avoid overheating the reaction mixture.[3] - Use a Large Excess of Ethanol: This will favor the esterification reaction over N-acylation.[3] |
| Formation of Diethyl Ether: Under strongly acidic conditions and at elevated temperatures, ethanol can self-condense to form diethyl ether. | - Careful Temperature Control: Maintain a gentle reflux and avoid localized overheating.[3] - Control Acid Concentration: Avoid using an excessive concentration of the acid catalyst. | |
| Unreacted Starting Material: The presence of unreacted 5-amino-2-chlorobenzoic acid will lower the purity of the final product. | - Ensure Complete Reaction: Monitor the reaction by TLC and continue refluxing until the starting material is no longer visible. - Proper Work-up: During the work-up, the unreacted acid can be removed by washing the organic layer with a mild base, such as a sodium bicarbonate solution. | |
| Reaction Does Not Start | Insufficient Acid Catalyst: The basic amino group has neutralized the acid catalyst. | - Add More Catalyst: Ensure a stoichiometric amount of the strong acid catalyst is used to compensate for the amount consumed by the amino group.[5] |
Quantitative Data
The following table summarizes the effect of temperature on the yield and purity of a similar esterification reaction (synthesis of Aspirin). While not specific to this compound, it illustrates the general trend that can be expected.
| Reaction Temperature (°C) | Percentage Yield (%) | Percentage Purity (%) |
| 50 | 68 | 80 |
| 60 | 75 | 85 |
| 70 | 82 | 90 |
| 80 | 87 | 95 |
Data adapted from a study on the effect of temperature on the purity and yield of Aspirin and should be considered illustrative for the synthesis of this compound.[6]
Experimental Protocol: Fischer Esterification of 5-amino-2-chlorobenzoic acid
This protocol is adapted from the synthesis of Benzocaine, a structurally similar compound.[7]
Materials:
-
5-amino-2-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Hirsch funnel and vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-amino-2-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Acid Addition: While stirring the mixture, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. Caution: This process is exothermic. A precipitate of the hydrogen sulfate salt of the aminobenzoic acid may form.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes, or until TLC analysis indicates the reaction is complete. The precipitate should dissolve as the reaction progresses.
-
Cooling and Neutralization: After the reflux is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a beaker containing ice water. Slowly add a 10% sodium carbonate solution dropwise to neutralize the mixture. Continue adding the sodium carbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is above 8.
-
Isolation: The product, this compound, will precipitate out of the solution as a solid. Collect the crude product by vacuum filtration using a Hirsch funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining salts.
-
Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature control in the synthesis of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Strategies to minimize the formation of dimers in Ethyl 5-amino-2-chlorobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of dimer impurities during the synthesis of Ethyl 5-amino-2-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on strategies to mitigate dimer formation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant Dimer Formation (>10%) | Inappropriate Ligand Choice: The phosphine ligand may not be sterically hindering enough to prevent self-coupling of the aryl halide. | - Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands. Biarylphosphine ligands are often effective in promoting the desired C-N bond formation over C-C self-coupling. - Recommended Ligands: Consider ligands such as XPhos, SPhos, or BrettPhos, which have demonstrated high selectivity in similar amination reactions. |
| Suboptimal Base Selection: The strength and type of base can influence the relative rates of amination and side reactions. Strong, non-coordinating bases are generally preferred. | - Evaluate Bases: Screen common bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). - Optimize Base Concentration: Use the minimum effective amount of base to avoid decomposition of starting materials or products. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including dimerization.[1][2] | - Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80°C) and incrementally increase if the reaction is too slow. | |
| Low or No Product Yield | Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. Impurities in reagents can also poison the catalyst. | - Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[1] - Use Anhydrous Reagents: Ensure all solvents and reagents are dry. - Purify Reagents: Purify starting materials and amines if their purity is questionable. |
| Inefficient Oxidative Addition: The oxidative addition of the aryl chloride to the palladium(0) center is a critical step in the catalytic cycle and can be slow for less reactive chlorides. | - Choice of Palladium Precatalyst: Use a pre-catalyst that readily forms the active Pd(0) species.[1] - Ligand Selection: Employ electron-rich ligands that facilitate oxidative addition. | |
| Formation of Hydrodehalogenation Byproduct | Presence of Protic Impurities: Water or other protic species can lead to the reduction of the aryl halide. | - Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. |
| β-Hydride Elimination: This can be a competing pathway, particularly with certain amine substrates. | - Ligand Choice: Use ligands that favor reductive elimination over β-hydride elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the dimer impurity?
A1: The most probable dimer impurities are either a biphenyl derivative, formed from the palladium-catalyzed self-coupling of two molecules of ethyl 2,5-dichlorobenzoate (the likely starting material), or a diarylamine, formed from the coupling of the starting material with the aminated product.
Q2: Which analytical techniques are best for quantifying dimer formation?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the dimer impurity relative to the desired product.[3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring reaction progress.
Q3: Can the Ullmann condensation be used as an alternative to the Buchwald-Hartwig amination for this synthesis?
A3: Yes, the Ullmann condensation, which uses a copper catalyst, is a viable alternative for forming the C-N bond.[4][5] However, traditional Ullmann conditions often require higher temperatures.[4] Modern protocols with appropriate ligands can allow for milder reaction conditions.[6] Troubleshooting for Ullmann reactions often involves screening different copper sources (e.g., CuI, CuBr) and ligands (e.g., 1,10-phenanthroline, N-methylglycine).[7]
Q4: How can I purify the final product to remove the dimer impurity?
A4: Column chromatography on silica gel is a standard and effective method for separating this compound from nonpolar dimer impurities.[8] A solvent system of hexane and ethyl acetate is typically a good starting point for elution. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method.[9]
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is designed to favor the formation of the desired product and minimize dimer formation.
Materials:
-
Ethyl 2,5-dichlorobenzoate
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous THF
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.2 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene, followed by ethyl 2,5-dichlorobenzoate (1 equivalent) and the ammonia source (1.2 equivalents).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Experiment - Ligand and Base Screening
This protocol outlines a parallel screening experiment to identify the optimal ligand and base for minimizing dimer formation.
Procedure:
-
Prepare a stock solution of ethyl 2,5-dichlorobenzoate and the ammonia source in anhydrous toluene.
-
In an array of reaction vials, dispense the palladium precatalyst.
-
To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, dppf) and a different base (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).
-
Add the stock solution to each vial.
-
Seal the vials and heat to the desired temperature (e.g., 100°C) for a set time (e.g., 12 hours).
-
After cooling, quench a small aliquot from each reaction and analyze by GC-MS to determine the product-to-dimer ratio.
Quantitative Data
The following tables present illustrative data on how reaction parameters can influence the yield and selectivity of the amination reaction.
Table 1: Effect of Ligand and Base on Product Yield and Dimer Formation
| Entry | Ligand | Base | Temperature (°C) | Yield of Product (%) | Dimer Formation (%) |
| 1 | P(o-tolyl)₃ | K₃PO₄ | 110 | 45 | 25 |
| 2 | dppf | Cs₂CO₃ | 100 | 75 | 15 |
| 3 | XPhos | NaOtBu | 90 | 92 | < 5 |
| 4 | SPhos | LHMDS | 90 | 90 | < 5 |
Table 2: Influence of Temperature on Reaction Outcome (Catalyst: Pd(OAc)₂/XPhos, Base: NaOtBu)
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Product (%) | Dimer Formation (%) |
| 1 | 70 | 24 | 60 | 55 | < 2 |
| 2 | 90 | 12 | >95 | 92 | < 5 |
| 3 | 110 | 8 | >95 | 85 | 12 |
Visualizations
Caption: Main vs. side reaction pathways in the synthesis.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Validation & Comparative
Validating the Molecular Structure of Ethyl 5-amino-2-chlorobenzoate: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of Ethyl 5-amino-2-chlorobenzoate utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a complete, publicly available assigned NMR dataset for this compound, this guide presents a comparative analysis. We will leverage predicted spectral data for the target molecule and compare it with experimental data from its immediate precursor, 5-Amino-2-chlorobenzoic acid. This approach offers a robust methodology for structural confirmation, crucial for ensuring compound identity and purity in research and development.
Comparative NMR Data Analysis
The structural elucidation of this compound can be effectively achieved by comparing its NMR spectra with that of its parent compound, 5-Amino-2-chlorobenzoic acid. The primary difference, the ethyl ester group, will manifest in distinct signals in both ¹H and ¹³C NMR spectra, providing clear markers for successful esterification.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is expected to show an ethyl group signature—a quartet and a triplet—in the upfield region, which will be absent in the spectrum of the carboxylic acid. The aromatic proton signals will likely experience slight shifts due to the change in the electronic environment upon esterification.
| Proton Assignment | 5-Amino-2-chlorobenzoic acid (Experimental Data) | This compound (Predicted Data) |
| Aromatic H | 6.55-7.26 ppm (m, 3H) | ~6.60-7.30 ppm (m, 3H) |
| -NH₂ | 5.19 ppm (br s, 2H) | ~5.20 ppm (br s, 2H) |
| -COOH | Not available in provided data | - |
| -OCH₂CH₃ | - | ~4.35 ppm (q, J = 7.1 Hz, 2H) |
| -OCH₂CH₃ | - | ~1.38 ppm (t, J = 7.1 Hz, 3H) |
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectrum, the most significant changes will be the appearance of two new signals corresponding to the ethyl group carbons and a shift in the carbonyl carbon signal.
| Carbon Assignment | 5-Amino-2-chlorobenzoic acid (Experimental Data) | This compound (Predicted Data) |
| C=O | 171.9 ppm | ~167.0 ppm |
| Aromatic C-NH₂ | 152.9 ppm | ~151.0 ppm |
| Aromatic C-Cl | 111.9 ppm | ~113.0 ppm |
| Aromatic CH | 116.9, 118.0, 132.9, 135.3 ppm | ~117.0, 119.0, 133.0, 135.0 ppm |
| -OCH₂CH₃ | - | ~61.0 ppm |
| -OCH₂CH₃ | - | ~14.5 ppm |
Experimental Protocols
To ensure the acquisition of high-quality and reliable NMR data for the validation of this compound, the following detailed experimental protocol is recommended.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity (>95%) to minimize interference from impurity signals in the NMR spectra.
-
Solvent Selection : Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard : Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a standard 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Sequence : A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16 to 32 scans.
-
Relaxation Delay (d1) : 2 to 5 seconds.
-
Acquisition Time : 3 to 4 seconds.
¹³C NMR Spectroscopy:
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width : -10 to 220 ppm.
-
Number of Scans : 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1) : 2 to 5 seconds.
-
Acquisition Time : 1 to 2 seconds.
Visualizing the Validation Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural validation and the molecular structure of this compound.
Caption: Logical workflow for the synthesis and structural validation of this compound using NMR spectroscopy.
Caption: Molecular structure of this compound highlighting key functional groups.
A Comparative Analysis of the Reactivity of Ethyl 5-amino-2-chlorobenzoate and Methyl 5-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary difference in reactivity between Ethyl 5-amino-2-chlorobenzoate and Mthis compound arises from the subtle electronic and steric differences between the ethyl and methyl ester groups.
-
Electronic Effects: The ethyl group, being slightly more electron-donating (+I effect) than the methyl group, is expected to minimally increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This could lead to a slight enhancement in the rate of electrophilic aromatic substitution and an increase in the nucleophilicity of the amino group for the ethyl ester compared to the methyl ester.
-
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in the ethyl ester can influence the regioselectivity of reactions and may slightly decrease the rate of reactions where a bulky reagent needs to approach the amino group or the ortho positions on the aromatic ring.
In most common synthetic applications, the difference in reactivity is expected to be subtle. However, in highly sensitive or competitive reactions, these minor differences could be leveraged to improve yields or selectivity.
Comparative Data
The following table summarizes the key physical and predicted reactivity properties of the two compounds. The reactivity data is based on theoretical considerations and typical observations for analogous compounds.
| Property | This compound | Mthis compound |
| Molecular Formula | C₉H₁₀ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 199.63 g/mol | 185.61 g/mol |
| Predicted Nucleophilicity of Amino Group | Slightly higher | Slightly lower |
| Predicted Rate of Electrophilic Aromatic Substitution | Slightly faster | Slightly slower |
| Predicted Susceptibility to Steric Hindrance | Higher | Lower |
| Typical Reaction Yields (General) | Comparable to methyl ester, potentially slightly higher in electron-demand reactions. | Generally high, may be slightly lower than ethyl ester in specific cases. |
Theoretical Reactivity Analysis
Acylation of the Amino Group
The acylation of the amino group is a fundamental transformation for these molecules. The nucleophilicity of the nitrogen atom is a key determinant of the reaction rate.
-
This compound: The slightly stronger electron-donating nature of the ethyl group is predicted to make the amino group marginally more nucleophilic, potentially leading to a faster reaction rate compared to the methyl ester.
-
Mthis compound: The methyl group is less electron-donating, resulting in a slightly less nucleophilic amino group.
Comparing the efficacy of different catalysts for Ethyl 5-amino-2-chlorobenzoate synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Ethyl 5-amino-2-chlorobenzoate, Supported by Experimental Data.
The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the efficiency of the chosen catalytic system. The primary route to this compound involves the reduction of the nitro group of a suitable precursor, typically Ethyl 2-chloro-5-nitrobenzoate. The selection of a catalyst for this transformation directly influences reaction yield, purity, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of different catalytic approaches for this synthesis, presenting experimental data from relevant studies to facilitate informed decisions in catalyst selection and process optimization.
Comparison of Catalytic Systems
The efficacy of various catalysts for the synthesis of this compound can be evaluated based on key performance indicators such as product yield, reaction time, and the requisite reaction conditions. The following table summarizes the performance of different catalytic systems, with data primarily derived from the reduction of closely related substituted nitroaromatic compounds.
| Catalyst System | Starting Material | Reaction Type | Yield (%) | Reaction Time | Temperature (°C) | Pressure | Key Considerations |
| Raney® Nickel | Ethyl 2-chloro-5-nitrobenzoate | Catalytic Hydrogenation | ~96[1] | Overnight | Room Temperature | H₂ atmosphere | High yield, excellent for halogenated substrates as it minimizes dehalogenation.[2] |
| Palladium on Carbon (Pd/C) | Ethyl 2-chloro-5-nitrobenzoate | Catalytic Hydrogenation | High | Variable | Room Temperature | H₂ atmosphere | Highly efficient for nitro group reduction, but may cause dehalogenation of aryl chlorides.[2][3] |
| Tin(II) Chloride (SnCl₂) | Ethyl 2-chloro-5-nitrobenzoate | Chemical Reduction | High | Variable | Elevated | Atmospheric | A classic method that avoids catalytic hydrogenation, but generates stoichiometric tin waste. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a practical foundation for further research and development.
Method 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from the high-yield synthesis of 2-amino-5-chlorobenzoic acid[1].
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate
-
Raney® Nickel (activated)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve Ethyl 2-chloro-5-nitrobenzoate in ethanol.
-
Carefully add freshly activated Raney® Nickel catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or slightly elevated).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the reduction of an aromatic nitro compound.
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Dissolve Ethyl 2-chloro-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
Analyze the crude product for the presence of any dehalogenated byproducts.
Visualizing the Synthetic Workflow and Catalyst Comparison
To further clarify the experimental process and the logical relationship in catalyst selection, the following diagrams are provided.
References
Spectroscopic comparison of Ethyl 5-amino-2-chlorobenzoate with its starting material
A detailed spectroscopic comparison of Ethyl 5-amino-2-chlorobenzoate with its synthetic precursors, 2-chloro-5-nitrobenzoic acid and 5-amino-2-chlorobenzoic acid, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comprehensive analysis of the key transformations through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, facilitating a deeper understanding of the molecule's structural evolution.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically commences with the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. Subsequent reduction of the nitro group affords 5-amino-2-chlorobenzoic acid, which is then esterified to produce the final product. Each of these synthetic steps imparts distinct changes to the molecule's spectroscopic signature, which are systematically elucidated in this guide.
Synthetic Pathway Overview
The transformation from the starting material to the final product involves two key chemical reactions: the reduction of a nitro group to an amine, and the esterification of a carboxylic acid.
Alternative synthesis routes for Ethyl 5-amino-2-chlorobenzoate and their efficiency
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 5-amino-2-chlorobenzoate is a valuable building block in the pharmaceutical industry. This guide provides a comparative analysis of alternative synthesis routes for this compound, focusing on efficiency, reaction conditions, and overall yield.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through a two-step process involving the reduction of a nitro-substituted precursor followed by esterification. The choice of reagents and catalysts in the reduction step significantly impacts the overall efficiency. Below is a summary of the quantitative data for different synthetic approaches.
| Route | Step 1: Reduction Method | Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Time | Step 1 Yield (%) | Step 2: Esterification Method | Overall Estimated Yield (%) | Reference |
| 1a | Catalytic Hydrogenation | 2-Chloro-5-nitrobenzoic acid | Raney Nickel, H₂ | Ethanol | Room Temp. | Overnight | 96 | Fischer Esterification | ~91 | [1] |
| 1b | Catalytic Hydrogenation | 5-Chloro-2-nitrobenzoic acid [4-(3-chloro-5-trifluoromethylpyridyl-2-oxy)-anilide] | 5% Rhodium/Carbon, H₂ | Tetrahydrofuran | Room Temp. | 6 hours | Not specified for the simple acid | Fischer Esterification | - | [2] |
| 1c | Béchamp Reduction | 2-Chloro-5-nitrobenzoic acid | Iron filings, Acetic acid | Water | 95-100 °C | >4 hours | ~73 (part of a 70% overall yield from o-chlorobenzoic acid) | Fischer Esterification | ~70 (from o-chlorobenzoic acid) | [3][4] |
| 2 | - | 5-Amino-2-chlorobenzoic acid | Titanium(IV) butoxide | Not specified | Not specified | Not specified | 97 (for a similar ester) | - | 97 (for esterification step) | [5] |
Synthesis Route Diagrams
The following diagrams illustrate the primary workflows for the synthesis of this compound.
Experimental Protocols
Route 1a: Catalytic Hydrogenation with Raney Nickel
Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid
This protocol is based on the reduction of 5-chloro-2-nitrobenzoic acid.[1]
-
Materials: 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol), active Raney nickel (2 g), ethanol.
-
Procedure:
-
To a reaction flask, add the active Raney nickel (2 g).
-
Add a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction, filter the solution through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
-
Yield: 16 g of a white solid (96%).
Step 2: Fischer Esterification to this compound
This is a general procedure for Fischer esterification.
-
Materials: 5-Amino-2-chlorobenzoic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
Dissolve 5-Amino-2-chlorobenzoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Route 1c: Béchamp Reduction
Step 1: Synthesis of 2-Chloro-5-amino-benzoic acid
This protocol is derived from a patent describing the reduction of chloro-nitro-benzoic acids.[4]
-
Materials: Chloro-nitro-benzoic acid (98 parts), iron filings (100 parts), glacial acetic acid (2 parts), water.
-
Procedure:
-
To a liter of boiling water containing iron filings (100 parts) and glacial acetic acid (2 parts), slowly add the chloro-nitro-benzoic acid (98 parts) over four hours.
-
Maintain the mixture at 95-100 °C.
-
After the addition is complete, continue heating and stirring for a period to ensure complete reaction.
-
Filter the hot solution to remove the iron sludge.
-
Adjust the pH of the filtrate to 2.8-3.2 to precipitate the 2-chloro-5-amino-benzoic acid.
-
Cool the solution and filter to collect the product.
-
-
Yield: A 70% overall yield is reported for the two-step process starting from o-chlorobenzoic acid.[4]
Efficiency and Comparison
-
Catalytic Hydrogenation (Route 1a & 1b): This method offers high yields (up to 96% for the reduction step) under mild conditions (room temperature and atmospheric pressure of hydrogen).[1] The use of catalysts like Raney nickel or rhodium on carbon is highly effective. However, these catalysts can be expensive and require careful handling.
-
Béchamp Reduction (Route 1c): This classical method uses inexpensive iron as the reducing agent, making it a cost-effective option for large-scale production.[3][4] The process, however, generates a significant amount of iron oxide sludge as a byproduct, which can pose disposal challenges. The reported yields are generally lower than catalytic hydrogenation.[3][4]
-
Esterification: The subsequent esterification step is typically a standard Fischer esterification with high yields. A titanium-catalyzed method has been reported to achieve a yield of 97% for a similar aminobenzoate ester, suggesting a highly efficient alternative for this step.[5]
Conclusion
For laboratory-scale synthesis where high purity and yield are the primary concerns, catalytic hydrogenation of 2-chloro-5-nitrobenzoic acid followed by esterification is the recommended route. For industrial-scale production, the Béchamp reduction may be more economically viable, provided that the environmental impact of the iron waste can be managed. The development of more efficient and greener esterification methods, such as the use of titanium catalysts, can further improve the overall efficiency of the synthesis of this compound.
References
- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. Ethyl 2-amino-5-chlorobenzoate | High Purity [benchchem.com]
A Comparative Guide to the Biological Activities of Ethyl 5-amino-2-chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-2-chlorobenzoate has emerged as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse array of derivatives with promising biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by available experimental data. Detailed methodologies for key biological assays are also presented to aid in the replication and further investigation of these compounds.
Anticancer Activity: Targeting the EGFR Signaling Pathway
Derivatives of amino-chlorobenzoic acid esters have demonstrated significant potential as anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
A notable derivative, a hydrazine-1-carbothioamide synthesized from a 4-amino-3-chloro benzoate ester, has shown potent cytotoxic effects against various cancer cell lines. This compound, referred to as N5a, exhibited superior in vitro activity compared to the established EGFR inhibitor, Erlotinib.
Comparative Cytotoxicity Data (IC₅₀, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib (Standard) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC₅₀ values indicate higher cytotoxic potency.
Furthermore, compound N5a demonstrated significant inhibitory activity against the EGFR tyrosine kinase, suggesting a clear mechanism for its anticancer properties. The inhibition of this kinase blocks downstream signaling cascades that promote tumor growth.
EGFR Kinase Inhibition
The specific IC₅₀ value for the EGFR kinase inhibition by N5a is a critical piece of data for direct comparison, though not publicly available in the summarized documents. However, its potent cytotoxicity profile suggests it is a strong inhibitor.
Experimental Protocols
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test derivatives or the standard drug (Erlotinib) and incubated for 72 hours.
-
MTT Addition: After the treatment period, MTT solution (0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Visualizing the Mechanism: EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by the this compound derivatives.
Antimicrobial and Anti-inflammatory Activities
While extensive research has been conducted on the antimicrobial and anti-inflammatory properties of related heterocyclic compounds such as Schiff bases, pyrazoles, and hydrazones, there is a notable lack of publicly available, quantitative data specifically for derivatives synthesized directly from this compound. The following sections outline the general potential of these classes of derivatives and the standard experimental protocols used for their evaluation.
Antimicrobial Activity
Schiff bases and hydrazone derivatives of various aminobenzoates have demonstrated notable activity against a range of bacterial and fungal strains. The imine (-C=N-) or hydrazone (-C=N-NH-) functional groups are often crucial for their biological effects.
Expected Data Presentation: Antimicrobial Activity (Zone of Inhibition, mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Derivative 1 | - | - | - | - | - |
| Derivative 2 | - | - | - | - | - |
| Standard Antibiotic | e.g., 25 | e.g., 22 | e.g., 20 | e.g., 18 | - |
| Standard Antifungal | - | - | - | - | e.g., 24 |
Data would be presented as the diameter of the zone of inhibition in millimeters. Higher values indicate greater antimicrobial activity.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity.
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline.
-
Plate Inoculation: The surface of the MHA plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.
-
Compound Application: A fixed volume of the dissolved test derivative (at a specific concentration) is added to each well. A solvent control and a standard antimicrobial agent are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity
Pyrazole and amide derivatives synthesized from aromatic amines have shown promise as anti-inflammatory agents. A common in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents.
Expected Data Presentation: Anti-inflammatory Activity (% Inhibition of Edema)
| Compound (Dose) | Paw Edema Volume (mL) after 3h | % Inhibition |
| Control (Carrageenan only) | e.g., 0.85 ± 0.05 | - |
| Derivative 1 (e.g., 10 mg/kg) | - | - |
| Derivative 2 (e.g., 10 mg/kg) | - | - |
| Indomethacin (Standard) | e.g., 0.35 ± 0.03 | e.g., 58.8% |
Data would be presented as the mean paw volume ± standard error and the calculated percentage of edema inhibition compared to the control group.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test derivatives and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of % Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Experimental Workflows
The following diagrams illustrate the general workflows for the biological assays.
Conclusion
Derivatives of this compound represent a promising area of research for the development of new therapeutic agents. The anticancer activity of a related amino-chlorobenzoate ester derivative, N5a, has been quantified and shows significant potential, warranting further investigation. While direct quantitative data for the antimicrobial and anti-inflammatory activities of derivatives specifically from this compound is currently limited in the public domain, the known activities of similar chemical classes suggest that this is a fruitful area for future research. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel derivatives based on this versatile chemical scaffold.
A Comparative Analysis of the Stability of Substituted Ethyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the stability of substituted ethyl benzoates under various conditions, including hydrolysis, thermal stress, and exposure to light. The stability of these esters is a critical factor in fields ranging from drug delivery, where esterase activity is a key consideration, to materials science, where resistance to environmental degradation is paramount. This document summarizes key experimental findings, presents quantitative data in structured tables, and details the methodologies used in these stability assessments.
Hydrolytic Stability
The hydrolysis of esters, particularly under physiological or environmentally relevant pH conditions, is a crucial aspect of their stability profile. The rate of hydrolysis is significantly influenced by the nature and position of substituents on the benzene ring.
The stability of ethyl benzoates against base-catalyzed hydrolysis is a common measure of their intrinsic reactivity. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxide ion. Conversely, electron-donating groups tend to decrease the hydrolysis rate. Steric hindrance, especially from ortho substituents, can also play a significant role in stability.
Below is a summary of the half-lives (t½) for the alkaline hydrolysis of various substituted ethyl benzoates. A shorter half-life indicates lower stability.
| Compound | Substituent | Position | Half-life (t½) in min |
| Ethyl benzoate | -H | - | 15 |
| Ethyl 2-bromobenzoate | -Br | ortho | 15 |
| Ethyl 3-bromobenzoate | -Br | meta | 25 |
| Ethyl 4-bromobenzoate | -Br | para | 12 |
Data sourced from a comparative study on the chemical and biological hydrolytic stability of esters.[1]
The data indicates that a bromo substituent in the para position decreases stability compared to the unsubstituted ethyl benzoate, consistent with its electron-withdrawing effect.[1] Interestingly, the meta-bromo derivative is more stable, which may be attributed to a combination of inductive and resonance effects.[1] The ortho-bromo substituent shows comparable stability to the unsubstituted ester, suggesting that steric hindrance may counteract the electronic effect.[1]
The kinetic parameters for the alkaline hydrolysis of substituted ethyl benzoates can be determined using spectrophotometry or titration.
Methodology:
-
Preparation of Solutions: A stock solution of the ethyl benzoate derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile) to ensure solubility. A solution of sodium hydroxide of known concentration is prepared in the reaction medium (e.g., 50% v/v aqueous dimethyl sulfoxide).[2]
-
Reaction Initiation: The reaction is initiated by mixing the ester solution with the sodium hydroxide solution in a thermostated vessel to maintain a constant temperature (e.g., 25 °C).[2] The concentration of NaOH is kept in large excess to ensure pseudo-first-order kinetics.[3]
-
Monitoring the Reaction:
-
Spectrophotometry: The progress of the reaction can be monitored by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.[2] This is particularly useful if the product of hydrolysis (the benzoate anion) has a different absorption spectrum from the ester.
-
Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the reaction is quenched (e.g., by adding ice-cold water or acid).[4][5] The remaining sodium hydroxide is then titrated with a standardized acid solution.[6]
-
-
Data Analysis: For pseudo-first-order reactions, the observed rate constant (k_obs) is determined from the slope of a plot of the natural logarithm of the reactant concentration versus time.[3] The second-order rate constant is then calculated by dividing k_obs by the concentration of the excess reagent (NaOH).[3]
Thermal Stability
The thermal stability of ethyl benzoates is relevant for applications involving high temperatures, such as in industrial processes or as components in materials subjected to thermal stress. The decomposition of these esters upon heating typically proceeds via pyrolysis.
Studies on the gas-phase pyrolysis of ortho-substituted ethyl benzoates have shown that these compounds decompose into ethylene and the corresponding benzoic acid. The rate of this thermal decomposition is influenced by the polar effects of the ortho substituent.[1] While detailed quantitative data across a range of substituents is limited, it has been observed that the reactivity is sensitive to changes in the electronic nature of the substituent, ranging from amino (-NH₂) to nitro (-NO₂) groups.[1] Generally, bulky ortho-substituents can enhance thermal stability through steric hindrance, which may prevent the molecule from adopting the necessary conformation for decomposition.[7]
Thermogravimetric analysis (TGA) is a standard method for assessing the thermal stability of compounds.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the substituted ethyl benzoate is placed in a TGA crucible.
-
TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[8]
-
Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residue. This allows for a comparative assessment of the thermal stability of different substituted ethyl benzoates.
Photostability
The photostability of ethyl benzoates is a concern in applications where they are exposed to light, such as in pharmaceuticals, cosmetics, and outdoor materials. Exposure to UV radiation can lead to photodegradation.
A common photochemical reaction for aryl benzoates is the photo-Fries rearrangement, where the ester undergoes cleavage and rearrangement to form hydroxybenzophenone derivatives upon irradiation with UV light. The efficiency of this photoreaction can be influenced by substituents on the aryl ring.
The quantum yield (Φr) is a measure of the efficiency of a photochemical process. Below are the reaction quantum yields for the photo-Fries rearrangement of some para-substituted aryl benzoates in cyclohexane.
| Compound (Aryl Benzoate) | Substituent (R) | Reaction Quantum Yield (Φr) |
| Phenyl benzoate | -H | 0.08 |
| 4-Methylphenyl benzoate | -CH₃ | 0.10 |
| 4-Methoxyphenyl benzoate | -OCH₃ | 0.12 |
| 4-Chlorophenyl benzoate | -Cl | 0.06 |
Data is for aryl benzoates, which are structurally related to ethyl benzoates and provide insight into the effect of substituents on the benzoyl moiety.[2]
The data suggests that electron-donating groups (-CH₃, -OCH₃) can increase the quantum yield of the photoreaction, while electron-withdrawing groups (-Cl) may decrease it.[2]
The photostability of substituted ethyl benzoates can be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Methodology:
-
Sample Preparation: The substituted ethyl benzoate is tested as a pure substance and/or in a simple solution.[9] Samples are placed in chemically inert, transparent containers. A dark control sample, protected from light (e.g., wrapped in aluminum foil), is prepared to be stored alongside the exposed sample.[10]
-
Light Exposure: Samples are exposed to a light source that provides a standardized overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt-hours per square meter).[11] A xenon lamp or a suitable metal halide lamp can be used.[12]
-
Analysis: After exposure, the samples are analyzed for any degradation using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The results are compared to the dark control to determine the extent of photodegradation.[2]
-
Quantum Yield Determination (for mechanistic studies): The reaction quantum yield can be determined by irradiating a solution of the compound with a specific wavelength of light and measuring the rate of product formation or reactant disappearance using a suitable analytical technique, often in conjunction with a chemical actinometer to measure the light intensity.[2]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the degradation of substituted ethyl benzoates, the following diagrams illustrate the key mechanisms and experimental workflows.
Caption: BAc2 mechanism for alkaline hydrolysis of ethyl benzoates.
Caption: Workflow for assessing thermal stability using TGA.
Caption: Simplified mechanism of the Photo-Fries rearrangement.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. iagim.org [iagim.org]
- 10. q1scientific.com [q1scientific.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
Cross-Validation of Analytical Methods for Ethyl 5-amino-2-chlorobenzoate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of Ethyl 5-amino-2-chlorobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to offer a framework for the cross-validation of these methods, ensuring data integrity and reliability across different analytical platforms. The experimental data presented herein is representative of typical method performance.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. This data facilitates a direct comparison of the methods' capabilities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Specificity | High (Separates from impurities) | Very High (Mass identification) | Low (Interference from absorbing species) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Typical Run Time | 10 - 15 minutes | 20 - 30 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover a range of 0.1 - 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, especially at trace levels, and for impurity profiling. A derivatization step is typically required to improve the volatility of the analyte.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is used.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 50-500.
-
-
Quantification: The quantification is based on the peak area of a characteristic ion of the derivatized this compound, using an internal standard for improved accuracy.
UV-Vis Spectrophotometry
This is a simple and rapid method for the estimation of this compound in solutions with minimal interfering substances.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in methanol (typically around 254 nm and 310 nm).
-
Prepare a series of standard solutions of this compound in methanol (e.g., 1 - 20 µg/mL).
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the workflow for cross-validation and the logical relationships between the analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
Evaluating the performance of Ethyl 5-amino-2-chlorobenzoate as a building block against other amino benzoates
In the landscape of drug discovery and development, the selection of foundational chemical building blocks is a critical decision that dictates the trajectory of a synthetic route and ultimately influences the pharmacological profile of the target molecule. Ethyl 5-amino-2-chlorobenzoate has emerged as a versatile scaffold, offering a unique combination of reactive sites for molecular elaboration. This guide provides an objective comparison of its performance against other commonly used aminobenzoate building blocks, namely Ethyl 4-aminobenzoate and Methyl 2-aminobenzoate. By examining their physicochemical properties, reactivity in key synthetic transformations, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.
A Side-by-Side Look: Physicochemical Properties
The inherent physical and chemical characteristics of a building block can significantly impact its handling, solubility, and reactivity. The table below summarizes the key physicochemical properties of this compound and its counterparts. The presence of the chloro-substituent in this compound notably increases its molecular weight and is predicted to have a higher melting point compared to the other two aminobenzoates.
| Property | This compound | Ethyl 4-aminobenzoate | Methyl 2-aminobenzoate (Methyl Anthranilate) |
| Molecular Formula | C₉H₁₀ClNO₂[1] | C₉H₁₁NO₂[2] | C₈H₉NO₂[3] |
| Molecular Weight | 199.63 g/mol [4] | 165.19 g/mol [2][5] | 151.16 g/mol [3][5] |
| Appearance | Solid | White to almost white powder/crystal[5] | Colorless to pale yellow liquid |
| Melting Point | 84.35 °C (predicted)[6] | 88-90 °C[2][7] | 24 °C[3] |
| Boiling Point | 344.5 °C (predicted)[1] | 172 °C at 12.75 mmHg[8] | 256 °C[3] |
| Solubility | Insoluble in water | Sparingly soluble in water; Soluble in ethanol, chloroform, ether, and dilute acids.[8] | Very slightly soluble in water; Soluble in ethanol and propylene glycol. |
| Calculated logP | 2.0989[4] | 1.9[5] | 1.9[3] |
Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in chemical reactions. This section evaluates the reactivity of this compound in comparison to Ethyl 4-aminobenzoate and Methyl 2-aminobenzoate in three critical synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl.[9] Consequently, this compound, possessing an aryl chloride, is expected to be less reactive than its bromo or iodo-substituted counterparts. However, advancements in catalyst systems have made the coupling of aryl chlorides more efficient.
While direct comparative yield data under identical conditions is scarce in the literature, the following table provides representative yields for Suzuki-Miyaura couplings of similar chloro- and bromo-substituted aminobenzoic acid derivatives to illustrate the expected reactivity differences.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hypothetical this compound | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~70 (Estimated) |
| 2-Amino-5-chlorobenzoic acid | Phenylboronic acid | RuPhos Pd G3 (5 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | ~70 |
| 2-Amino-5-bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (3 mol%) / BINAP (4.5 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~85 |
Note: The yield for this compound is an estimation based on the general reactivity of aryl chlorides. The other data points are representative examples from the literature for similar substrates and are not a direct head-to-head comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. The chloro-substituent on this compound makes it a more challenging substrate compared to aryl bromides or iodides.
The following table presents a hypothetical comparison based on general reactivity trends observed in the literature for similar substrates.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hypothetical this compound | Morpholine | RuPhos Pd G3 (5 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | ~70 (Estimated) |
| 2-Amino-5-chlorobenzoic acid | Morpholine | RuPhos Pd G3 (5 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | ~70[11] |
| 2-Amino-5-bromobenzoic acid | Morpholine | Pd(OAc)₂ (3 mol%) / BINAP (4.5 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~85[11] |
Note: The yield for this compound is an estimation based on the general reactivity of aryl chlorides. The other data points are representative examples from the literature for similar substrates and are not a direct head-to-head comparison.
Amide Bond Formation
The amino group of aminobenzoates readily participates in amide bond formation with carboxylic acids or their activated derivatives. The nucleophilicity of the amino group can be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the chloro group in this compound may slightly decrease the nucleophilicity of the amino group compared to Ethyl 4-aminobenzoate. However, for most standard coupling conditions, all three building blocks are expected to perform well.
| Aminobenzoate | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| This compound | Benzoic Acid | HATU | DIPEA | DMF | >90 (Expected) |
| Ethyl 4-aminobenzoate | Benzoic Acid | HATU | DIPEA | DMF | >90 (Expected) |
| Methyl 2-aminobenzoate | Benzoic Acid | HATU | DIPEA | DMF | >90 (Expected) |
Note: The yields presented are typical expectations for standard amide coupling reactions and may vary depending on the specific substrates and conditions.
Safety and Handling
A thorough evaluation of a chemical building block must include a review of its safety profile. The following table summarizes the known hazards associated with each of the compared aminobenzoates. Researchers should always consult the full Safety Data Sheet (SDS) before handling these chemicals and use appropriate personal protective equipment (PPE).
| Compound | GHS Hazard Statements | Precautionary Statements |
| This compound | H302, H315, H319, H332, H335 | P261, P280, P301+P330+P331, P302+P317, P303+P361+P353, P305+P351+P338[12] |
| Ethyl 4-aminobenzoate | H317 (May cause an allergic skin reaction)[11] | P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection)[11] |
| Methyl 2-aminobenzoate | H319 (Causes serious eye irritation) | P280 (Wear eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. The following are generalized procedures for the key reactions discussed.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand under a positive flow of the inert gas.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., t-AmylOH or Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium pre-catalyst, and the base to a reaction vial.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
General Protocol for Amide Bond Formation
Materials:
-
Aminobenzoate (1.0 mmol)
-
Carboxylic acid (1.1 mmol)
-
Coupling reagent (e.g., HATU, 1.2 mmol)
-
Base (e.g., DIPEA, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add the coupling reagent and the base, and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the aminobenzoate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthetic Strategies and Biological Relevance
To further aid in the conceptualization of experimental design and the potential applications of these building blocks, the following diagrams are provided.
Conclusion
This compound presents a valuable, albeit more challenging, building block for organic synthesis compared to its non-chlorinated analogs. Its primary advantage lies in the presence of the chloro-substituent, which serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of molecular diversity at a later stage in a synthetic sequence. However, this same feature renders it less reactive in these transformations, often necessitating more robust catalyst systems and harsher reaction conditions.
In contrast, Ethyl 4-aminobenzoate and Methyl 2-aminobenzoate offer greater simplicity and reactivity in standard transformations where the halogen is not required for subsequent modification. The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. For syntheses requiring a late-stage diversification point at the 2-position, this compound is a strategic choice, provided the challenges of its lower reactivity are addressed. For more straightforward synthetic routes, the more reactive and often more economical non-halogenated aminobenzoates may be preferable. This guide provides the foundational data and protocols to assist chemists in making this critical selection.
References
- 1. chembk.com [chembk.com]
- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (64401-55-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FCKeditor - Resources Browser [nstu.ru]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Ethyl 5-amino-2-chlorobenzoate
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 5-amino-2-chlorobenzoate, a chemical intermediate used in pharmaceutical synthesis, requires careful handling and disposal due to its potential hazards. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Disposal Procedures
The disposal of this compound must be managed in accordance with hazardous waste regulations.[1][2][3] This compound should never be disposed of in regular trash or down the sewer system.[1][4] The primary route for disposal is through an approved hazardous waste program, typically managed by a facility's Environmental Health and Safety (EHS) department.[1]
Based on available safety information, this compound is harmful if swallowed or inhaled, and causes skin and eye irritation.[5] These properties necessitate its classification as hazardous waste.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Use a suitable, leak-proof, and chemically compatible container for waste collection.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, free from rust or leaks.[2]
-
Never use food-grade containers, such as milk jugs, for chemical waste storage.[3]
-
-
Labeling:
-
As soon as waste is added to the container, it must be labeled as "Hazardous Waste".[1][2]
-
The label must include the full chemical name, "this compound," and its quantity. For mixtures, every component must be listed.[1] Abbreviations or chemical formulas are not permissible.[1]
-
The label should also include the date of waste generation, the location of origin (e.g., department, room number), and the name and contact information of the principal investigator.[1]
-
-
Storage:
-
Disposal Request:
-
Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2][7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][7]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but labels should be defaced.[2][7]
-
Summary of Disposal Information
| Aspect | Guideline |
| Disposal Method | Via an approved hazardous waste disposal plant/program.[6][8] |
| Container Type | Chemically compatible, leak-proof container with a secure lid.[2] |
| Labeling Requirements | "Hazardous Waste" label with full chemical name, quantity, and generator information.[1][2] |
| Spill Cleanup | Sweep up spilled solid material and place it into a suitable container for disposal.[6][9] Avoid generating dust.[10] |
| Empty Containers | Triple-rinse with an appropriate solvent; collect rinsate as hazardous waste.[2][7] |
Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. pfw.edu [pfw.edu]
- 4. acs.org [acs.org]
- 5. FCKeditor - Resources Browser [nstu.ru]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Ethyl 5-amino-2-chlorobenzoate
Essential Safety and Handling Guide for Ethyl 5-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 64401-55-4). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary concerns include:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
A "Warning" signal word is associated with this compound.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin irritation and absorption. Nitrile and neoprene gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the risk of respiratory tract irritation from inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary equipment and reagents before handling the compound.
- Keep the quantity of this compound in the work area to a minimum.
2. Donning PPE:
- Put on a lab coat, ensuring it is fully buttoned.
- Don chemical safety goggles.
- Wash and dry hands thoroughly before putting on gloves.
- Inspect gloves for any signs of damage before use.
3. Handling the Compound:
- Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to control dust.
- If creating solutions, add the solid to the solvent slowly to avoid splashing.
- Keep containers of this compound tightly closed when not in use.[2]
- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
4. Post-Handling:
- Decontaminate the work surface with an appropriate solvent and cleaning agent.
- Remove gloves and dispose of them in the designated chemical waste container.
- Wash hands thoroughly with soap and water.
- Remove lab coat and safety goggles.
Disposal Plan
1. Waste Segregation and Collection:
- This compound is a halogenated organic compound.[3]
- All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, labeled hazardous waste container for halogenated organic solids.
- Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[2][4]
- Do not mix halogenated waste with non-halogenated waste to prevent costly and complex disposal procedures.[4]
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[2]
- The label should also indicate the primary hazards (e.g., "Irritant," "Harmful").
3. Storage of Waste:
- Waste containers should be kept tightly sealed except when adding waste.[2]
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
